molecular formula C6H8N2O3S B2966442 Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate CAS No. 2138513-04-7

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Numéro de catalogue: B2966442
Numéro CAS: 2138513-04-7
Poids moléculaire: 188.2
Clé InChI: UQTAUETVIPEJEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a high-value chemical intermediate in medicinal chemistry, recognized for its role in constructing biologically active molecules centered on the 1,2,4-thiadiazole scaffold. This heterocyclic system is of significant research interest due to the presence of sulfur and nitrogen atoms, which contribute to its strong aromaticity, in vivo stability, and low toxicity profiles, making it a versatile precursor in drug discovery . A prominent application of this ester is its use as a key synthetic intermediate in the preparation of advanced pharmaceutical compounds. Specifically, it is a critical building block in the synthesis of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist developed for the treatment of sex-hormone dependent disorders . Its utility lies in its functional groups that allow for further transformations, such as hydrolysis to acids or condensation to amides, facilitating its incorporation into more complex target structures. Researchers value this compound for exploring the 1,2,4-thiadiazole pharmacophore, which is associated with a wide spectrum of biological activities including antimicrobial, anticonvulsant, and anticancer properties . The compound is provided for research purposes to support innovation in designing new therapeutic agents. This product is designated "For Research Use Only" (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-6(12-8-4)11-3-5(9)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTAUETVIPEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical and physical properties of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, a heterocyclic compound of interest in contemporary chemical research and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and handling. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Introduction and Molecular Overview

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (CAS Number: 2138513-04-7) is a member of the 1,2,4-thiadiazole family of heterocyclic compounds.[1] The 1,2,4-thiadiazole ring is a significant pharmacophore known to be present in a variety of biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The subject molecule incorporates a methyl ester functional group, which can influence its solubility, reactivity, and metabolic stability, making it a compound of interest for further investigation in medicinal chemistry.

Chemical Structure and Key Features

The molecular structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is characterized by a central 3-methyl-1,2,4-thiadiazole ring linked to a methyl acetate group via an ether linkage at the 5-position.

Molecular Formula: C6H8N2O3S

Key Structural Features:

  • 1,2,4-Thiadiazole Core: A five-membered aromatic ring containing one sulfur and two nitrogen atoms. This core is known for its stability and diverse biological activities.

  • Methyl Group: Attached at the 3-position of the thiadiazole ring, potentially influencing electronic properties and steric interactions.

  • Oxyacetate Side Chain: An ether linkage connects the thiadiazole ring to a methyl acetate group, which can participate in hydrogen bonding and ester-based chemical reactions.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following physicochemical properties are predicted based on the analysis of its functional groups and data from structurally related compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Weight 188.21 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperature.Similar heterocyclic compounds with comparable molecular weights are often solids.[4]
Melting Point Estimated to be in the range of 80-120 °C.Based on melting points of other substituted thiadiazole and oxadiazole derivatives.[5]
Boiling Point Predicted to be above 250 °C at atmospheric pressure.High boiling points are characteristic of polar heterocyclic compounds of this size.
Solubility Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents like hexane.The presence of the ester and ether functionalities, along with the nitrogen atoms in the thiadiazole ring, suggests polarity.
pKa The nitrogen atoms in the thiadiazole ring are weakly basic.Typical for nitrogen-containing heterocyclic systems.

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate can be envisioned through a nucleophilic substitution reaction. This approach leverages commercially available or readily synthesizable starting materials.

Conceptual Synthesis Workflow

The proposed synthesis involves the reaction of 3-methyl-1,2,4-thiadiazol-5-ol with methyl 2-chloroacetate in the presence of a suitable base.

G A 3-Methyl-1,2,4-thiadiazol-5-ol E Nucleophilic Substitution Reaction A->E B Methyl 2-chloroacetate B->E C Base (e.g., K2CO3 or NaH) C->E D Solvent (e.g., DMF or Acetone) D->E F Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate E->F G By-product (e.g., KCl or NaCl and H2O) E->G

Caption: Proposed synthesis workflow for Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Step-by-Step Experimental Protocol

Materials:

  • 3-methyl-1,2,4-thiadiazol-5-ol

  • Methyl 2-chloroacetate

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-methyl-1,2,4-thiadiazol-5-ol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Electrophile: While stirring at room temperature, add methyl 2-chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and allow it to stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis Workflow

G A Purified Compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Infrared (IR) Spectroscopy A->E F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the spectroscopic characterization of the target compound.

Expected Spectral Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • A singlet corresponding to the methyl protons of the acetate group (O-CH₃).

    • A singlet corresponding to the methylene protons of the acetate group (-O-CH₂-C=O).

    • A singlet corresponding to the methyl protons on the thiadiazole ring (C-CH₃). The chemical shifts of these protons will provide valuable information about their electronic environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • A peak for the carbonyl carbon of the ester group.

    • A peak for the methylene carbon of the acetate group.

    • A peak for the methyl carbon of the acetate group.

    • Peaks corresponding to the carbons of the 3-methyl-1,2,4-thiadiazole ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.21 g/mol ).

    • Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of the C=O stretching of the ester group (typically around 1750 cm⁻¹).

    • C-O stretching bands for the ether and ester linkages.

    • C-H stretching and bending vibrations for the methyl and methylene groups.

    • Vibrations associated with the C=N and C-S bonds of the thiadiazole ring.

Safety and Handling

While specific toxicity data for Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is not available, it is prudent to handle it with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Hazard Classifications (Predicted): Based on similar structures, it may cause skin and eye irritation.[6]

Potential Applications and Future Research

Given the established biological activities of the 1,2,4-thiadiazole scaffold, Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate represents a promising candidate for further investigation in several areas:

  • Drug Discovery: As a potential intermediate or lead compound for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.[2]

  • Agrochemical Research: Thiadiazole derivatives have also found applications as pesticides and herbicides.

  • Materials Science: Heterocyclic compounds can be explored for their use in the development of novel organic materials with specific electronic or optical properties.

Future research should focus on the experimental determination of the physicochemical properties outlined in this guide, as well as a thorough evaluation of its biological activity profile.

References

  • methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. (2021). ResearchGate. Retrieved from [Link]

  • methyl 1,2,3-thiadiazol-5-ylacetate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (n.d.). synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. ResearchGate. Retrieved from [Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (n.d.). Beilstein Journals. Retrieved from [Link]

  • methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate - NextSDS. (n.d.). Retrieved from [Link]

  • ((5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid - PubChem. (n.d.). Retrieved from [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9). MDPI. Retrieved from [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).
  • 5-Amino-3-methyl-1,2,4-thiadiazole - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026, February 6). MDPI. Retrieved from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Characterization of 1-Methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole Derivatives as Muscarinic Agonists for the Treatment of Neurological Disorders | Journal of Medicinal Chemistry - ACS Publications. (2003, August 30). Retrieved from [Link]

  • Synthesis of 5-(4-alkoxy-[6][7][8]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists - PubMed. (2000, May 15). Retrieved from [Link]

  • (PDF) Synthesis and Characterization of bis thiadiazole and their methyl sulphone. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). International Journal of ChemTech Research. Retrieved from [Link]

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectroscopic data for the heterocyclic compound, Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. As direct experimental spectra for this specific molecule are not widely published, this document leverages extensive data from analogous structures and foundational NMR principles to present a highly accurate, predictive analysis. This approach not only serves as a reliable reference for the target molecule but also exemplifies the predictive power of NMR in modern chemical research.

Molecular Architecture

The subject of our analysis is Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, a molecule that integrates a 1,2,4-thiadiazole heterocycle with a methyl oxyacetate side chain. Understanding the electronic environment of each nucleus is key to interpreting its NMR spectrum.

Caption: Molecular structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

The Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear spin. Nuclei with non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent relaxation of the nuclei, we can obtain an NMR spectrum.

The precise frequency at which a nucleus resonates is its chemical shift (δ) , measured in parts per million (ppm). This shift is highly sensitive to the local electronic environment. Electron-withdrawing groups, for instance, "deshield" a nucleus, causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its resonance to a lower frequency (upfield).

For ¹H NMR, the integration of the signal is proportional to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons can split a signal into a multiplet, providing valuable information about the connectivity of the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is characterized by three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.95Singlet2H-O-CH₂ -C=OThe methylene protons are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect results in a significant downfield shift. The absence of adjacent, non-equivalent protons leads to a singlet.
~3.80Singlet3H-O-CH₃ The methyl protons of the ester group are deshielded by the adjacent oxygen atom, placing them in this characteristic region. This is a singlet due to the lack of adjacent protons.[1][2]
~2.60Singlet3HThiadiazole-CH₃ The methyl group attached to the thiadiazole ring is in a relatively shielded environment compared to the other protons, resulting in a more upfield chemical shift. The signal is a singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will display five signals, corresponding to the five unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175C (5) of ThiadiazoleCarbons in heterocyclic rings, particularly those bonded to heteroatoms, are significantly deshielded. This carbon is bonded to sulfur, nitrogen, and oxygen, leading to a substantial downfield shift.
~168C =O (Ester)The carbonyl carbon of the ester group is highly deshielded and typically resonates in this region.[3]
~165C (3) of ThiadiazoleThis carbon is part of the thiadiazole ring and is deshielded, though to a lesser extent than C(5) as it is bonded to two nitrogen atoms and a carbon.
~65-O-CH₂ -C=OThe methylene carbon is deshielded by the adjacent oxygen atom and the carbonyl group.
~53-O-CH₃ The methyl carbon of the ester is deshielded by the neighboring oxygen atom.
~15Thiadiazole-CH₃ The methyl carbon attached to the thiadiazole ring is in a relatively shielded environment, appearing at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a standard solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) can be used for reference.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.

  • For ¹H NMR, acquire the spectrum with 16-32 scans.

  • For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative proton counts.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in CDCl₃ (0.7 mL) with TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock and Shim d->e f Acquire FID (¹H & ¹³C) e->f g Fourier Transform f->g h Phase and Calibrate g->h i Integrate (¹H) h->i

Caption: A streamlined workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. The predicted chemical shifts and multiplicities are grounded in established NMR principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel heterocyclic compounds, underscoring the predictive and analytical power of NMR spectroscopy.

References

  • Gowda, B. K., & Melavanki, R. M. (2014). Spectroscopic investigations and computational study of 3-methyl-4-nitro-5-styrylisoxazole derivatives by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 598-607.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][4][5][6] Thiadiazine Derivatives. (2007). Magnetic Resonance in Chemistry. [Link]

  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... (n.d.). ResearchGate. [Link]

  • 12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (1994). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Semantic Scholar. [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][6] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry. [Link]

  • 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. [Link]

Sources

The Architectural Precision of Drug Candidates: An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Methyl-1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,2,4-thiadiazole ring is a privileged scaffold in modern medicinal chemistry, owing to its unique physicochemical properties and its ability to serve as a bioisostere for other functional groups, enhancing the drug-like characteristics of a molecule.[1][2][3] This guide provides a comprehensive exploration of the synthesis, crystal structure, and X-ray diffraction analysis of a specific and highly promising subclass: 3-methyl-1,2,4-thiadiazole derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and rationally designing next-generation therapeutics.

The 3-methyl-1,2,4-thiadiazole core is a key component in a variety of biologically active compounds, demonstrating potential as anticancer, anti-inflammatory, and neuroprotective agents.[4][5] The strategic placement of a methyl group at the 3-position can significantly influence the molecule's electronic distribution and steric profile, thereby modulating its interaction with biological targets. This guide will delve into the critical role of X-ray crystallography in providing unambiguous structural data, which is indispensable for advancing these promising compounds through the drug discovery pipeline.

I. The Cornerstone of Structural Elucidation: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of small molecules.[5] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding how a molecule will interact with its biological target. Powder X-ray diffraction (PXRD), on the other hand, is an invaluable tool for characterizing the bulk properties of a crystalline solid, such as identifying different crystalline forms (polymorphs) and assessing sample purity.[6][7][8]

A. The Causality Behind the Crystal: Principles of X-ray Diffraction

The fundamental principle of X-ray diffraction lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. In specific directions, these scattered waves interfere constructively, producing a diffraction pattern of discrete spots or rings. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal.

B. The Workflow of Structural Discovery: From Crystal to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process that demands both experimental skill and computational expertise. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 3-methyl-1,2,4-thiadiazole derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-Crystal or Powder Diffractometer) crystal_growth->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing structure_refinement Structure Refinement & Validation data_processing->structure_refinement cif_file Generation of Crystallographic Information File (CIF) structure_refinement->cif_file structural_analysis Analysis of Bond Lengths, Angles, & Intermolecular Interactions cif_file->structural_analysis

Figure 1: A generalized workflow for the determination of crystal structures of 3-methyl-1,2,4-thiadiazole derivatives.

II. Illuminating the Molecular Architecture: Crystal Structures of 3-Methyl-1,2,4-Thiadiazole Derivatives

The Cambridge Structural Database (CSD) is a critical repository for the crystal structures of small organic molecules. A targeted search for derivatives of 3-methyl-1,2,4-thiadiazole reveals a growing number of structurally characterized compounds, providing valuable insights into their conformational preferences and intermolecular interactions.

A. Case Study: 5-Amino-3-methyl-1,2,4-thiadiazole

A pivotal example is the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole, a simple yet informative derivative.[9] The synthesis of this compound involves the reaction of acetamidine hydrochloride with bromine and sodium methoxide, followed by treatment with potassium thiocyanate.[9]

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole [9]

  • Reaction Setup: A solution of acetamidine hydrochloride in methanol is cooled in an ice-salt bath.

  • Reagent Addition: Bromine and a solution of sodium methoxide in methanol are added simultaneously from separate dropping funnels over 30 minutes, maintaining a slight excess of bromine.

  • Neutralization: A small amount of additional sodium methoxide solution is added to decolorize the reaction mixture.

  • Thiocyanate Reaction: A solution of potassium thiocyanate in water is added, and the mixture is stirred at room temperature.

  • Workup: The reaction mixture is filtered, and the filtrate is evaporated to dryness. The residue is extracted with boiling ethanol, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from water to yield pure 5-amino-3-methyl-1,2,4-thiadiazole.

Crystallographic Data Summary

Parameter5-Amino-3-methyl-1,2,4-thiadiazole[9]
Chemical FormulaC₃H₅N₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.323(3)
b (Å)9.534(3)
c (Å)10.743(3)
β (°)110.15(3)
Volume (ų)992.2(5)
Z8

Molecular and Crystal Structure Analysis

The crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole reveals a planar heterocyclic ring.[9] The bond lengths and angles within the thiadiazole ring are consistent with those of other structurally characterized 1,2,4-thiadiazoles. A key feature of the crystal packing is the formation of an extensive two-dimensional hydrogen-bonded network.[9] This network is crucial for the stability of the crystal lattice and influences the compound's physical properties, such as its melting point and solubility.

packing cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1 S1_A S N1_A->S1_A C2_A C2 S1_A->C2_A N2_A N2 C1_A C1 N2_A->C1_A C1_A->N1_A Me_A CH3 C1_A->Me_A C2_A->N2_A N3_A N3(H2) C2_A->N3_A N1_B N1 N3_A->N1_B N-H···N S1_B S N1_B->S1_B C2_B C2 S1_B->C2_B N2_B N2 C1_B C1 N2_B->C1_B C1_B->N1_B Me_B CH3 C1_B->Me_B C2_B->N2_B N3_B N3(H2) C2_B->N3_B N3_B->N2_A N-H···N

Figure 2: A simplified representation of hydrogen bonding interactions in the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole.

B. Other Notable Derivatives

While a comprehensive library of crystal structures for 3-methyl-1,2,4-thiadiazole derivatives is still expanding, several other key compounds have been synthesized and are of significant interest in drug development. These include:

  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid: This derivative serves as a versatile building block for more complex molecules.

  • 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: This compound is a key intermediate in the synthesis of pharmaceuticals, including fezolinetant, a selective NK-3 receptor antagonist.[10][11]

The synthesis of these derivatives often involves multi-step reaction sequences, and obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge.

III. The Power of Diffraction in Pharmaceutical Development

X-ray diffraction techniques are indispensable throughout the pharmaceutical development process, from early-stage discovery to final product quality control.[12][13]

A. Single-Crystal X-ray Diffraction: The Blueprint for Rational Design

A high-resolution crystal structure provides the definitive blueprint of a drug candidate. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their biological activities, researchers can identify the key structural features responsible for potency and selectivity.

  • Target-Based Drug Design: The crystal structure of a ligand bound to its protein target provides invaluable information for designing new molecules with improved binding affinity and pharmacokinetic properties.

  • Patent Protection: An unambiguous crystal structure provides strong intellectual property protection for a novel chemical entity.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[14]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[15][16]

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.[5]

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods, and then refined using least-squares techniques to obtain the final, accurate atomic coordinates.

B. Powder X-ray Diffraction: Ensuring Quality and Consistency

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique that is widely used in the pharmaceutical industry for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.[6][8]

  • Phase Identification and Purity Analysis: Confirming the identity of a crystalline material and detecting the presence of any crystalline impurities.[7]

  • Monitoring Manufacturing Processes: Ensuring batch-to-batch consistency of the crystalline form of an active pharmaceutical ingredient (API).[13]

Experimental Protocol: Powder X-ray Diffraction Analysis

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks.

  • Phase Identification: The experimental pattern is compared to a database of known diffraction patterns to identify the crystalline phase(s) present in the sample.

IV. Future Directions and Conclusion

The field of 3-methyl-1,2,4-thiadiazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The continued application of advanced X-ray diffraction techniques will be crucial for accelerating the development of these promising compounds. Future research will likely focus on:

  • Expanding the Structural Database: Systematically synthesizing and crystallizing a wider range of 3-methyl-1,2,4-thiadiazole derivatives to build a comprehensive library of crystal structures.

  • Cocrystallization and Polymorphism Studies: Investigating the formation of cocrystals and new polymorphic forms to modulate the physicochemical properties of these compounds.

  • Structure-Based Drug Design: Utilizing the growing body of structural information to rationally design next-generation 3-methyl-1,2,4-thiadiazole derivatives with enhanced efficacy and safety profiles.

References

  • Dectris. (2019, November 5). Synchrotron X-Ray Powder Diffraction (XRPD) for pharmaceutical R&D. Dectris Blog. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • Spectroscopy. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • Newcastle University. Phase Identification using Powder X-ray Diffraction. [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • Scribd. Single-Crystal X-Ray Diffraction Guide. [Link]

  • ResearchGate. (2021, October). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. [Link]

  • PubMed. (2013, September 12). Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices. [Link]

  • Koval, A., et al. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, (2), 10-17. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. [Link]

  • ASM Digital Library. Single-Crystal X-Ray Diffraction. [Link]

  • X-ray Diffraction Data Collection. [Link]

  • MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • IRIS. (2024, April 1). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. [Link]

  • Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10347-10349. [Link]

  • ResearchGate. (2023, January). Bioisosterism: 1,2,4‐Oxadiazole Rings. [Link]

  • PubMed Central. (2021, July 15). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]

  • SciELO. (2010). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. [Link]

  • PubMed. (2010, March 10). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][7][8][12]thiadiazoles. [Link]

  • SciSpace. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. [Link]

  • European Journal of Chemistry. (2023, December 31). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2018, January 21). 5-Amino-3-methyl-1,2,4-thiadiazole. [Link]

  • Google Patents. (2021).
  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. [Link]

  • ResearchGate. (2024). Synthesis of Schiff bases of 1,2,4-triazole-3-thione derivatives. [Link]

  • MDPI. (2021, August 29). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. [Link]

  • ResearchGate. (2024). The most active 4-methyl-1,2,3-thiadiazole-5-carboxamides. [Link]

  • PubMed Central. (2016, August 29). Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. [Link]

  • PubChem. 5-Amino-3-methyl-1,2,4-thiadiazole. [Link]

  • MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. [Link]

Sources

The Emergence of Thiadiazole Acetates in Early-Stage Drug Discovery: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This technical guide delves into the nuanced mechanisms of action of a specific subclass, thiadiazole acetates, which are demonstrating considerable promise in early-stage drug discovery. We will explore their synthesis, key biological targets, and the intricate signaling pathways they modulate, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential. This document is designed to be a self-validating system, where the described protocols and mechanistic insights provide a robust framework for investigation.

Introduction: The Versatility of the Thiadiazole Core

Thiadiazoles exist in four isomeric forms, with the 1,3,4-thiadiazole isomer being the most prevalent in pharmacologically active compounds.[3][4] This core structure is a bioisostere of pyrimidine and oxadiazole, and its presence in numerous approved drugs like acetazolamide and sulfamethizole underscores its therapeutic relevance.[3][5] The unique physicochemical properties of the thiadiazole ring, including its aromaticity, ability to participate in hydrogen bonding, and the lipophilicity imparted by the sulfur atom, contribute to its capacity to interact with a wide array of biological targets.[5][6][7] Thiadiazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4][8]

Synthesis of Thiadiazole Acetates: Building the Foundation

The synthesis of thiadiazole acetates typically involves multi-step reactions, often starting from thiosemicarbazides. A common synthetic route involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative, followed by the introduction of the acetate moiety.[9][10]

Illustrative Synthetic Scheme:

A general and widely adopted method for synthesizing 2-amino-1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide with an aromatic carboxylic acid in the presence of a dehydrating agent like concentrated sulfuric acid.[10] The resulting 2-amino-5-aryl-1,3,4-thiadiazole can then be further functionalized. For the introduction of an acetate group, the amino group can be acylated using chloroacetyl chloride.[10]

Synthesis_Workflow cluster_0 Cyclization cluster_1 Acetylation Thiosemicarbazide Thiosemicarbazide Thiadiazole_Core 2-Amino-5-Aryl-1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole_Core conc. H2SO4 Carboxylic_Acid Aromatic Carboxylic Acid (R-COOH) Carboxylic_Acid->Thiadiazole_Core Thiadiazole_Acetate Thiadiazole Acetate Derivative Thiadiazole_Core->Thiadiazole_Acetate Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Thiadiazole_Acetate

Caption: General synthetic workflow for thiadiazole acetate derivatives.

The choice of substituents on the thiadiazole ring and the acetate group is critical as it significantly influences the compound's pharmacological properties and mechanism of action.[11]

Mechanisms of Action: A Multifaceted Approach

Thiadiazole acetates exert their biological effects through various mechanisms, often targeting key enzymes and signaling pathways implicated in disease pathogenesis.

Enzyme Inhibition

A primary mechanism of action for many thiadiazole derivatives is enzyme inhibition. The thiadiazole scaffold can interact with the active sites of various enzymes, leading to their modulation.

  • Kinase Inhibition: Several thiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, certain thiadiazole compounds act as substrate-competitive inhibitors of c-Jun N-terminal kinase (JNK), targeting its JIP/substrate docking site rather than the highly conserved ATP-binding site.[12] This allosteric inhibition offers a promising strategy for achieving selectivity. The PI3K/Akt/mTOR signaling pathway, frequently hyperactivated in cancer, is another key target.[6][7] Thiadiazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[6]

  • Carbonic Anhydrase Inhibition: Acetazolamide, a well-known diuretic, is a 1,3,4-thiadiazole derivative that acts by inhibiting carbonic anhydrase.[4] This enzyme plays a vital role in regulating pH and fluid balance.

  • Other Enzyme Targets: Thiadiazole derivatives have also been reported to inhibit other enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways, as well as α-glucosidase and α-amylase, which are relevant to diabetes.[13][14] Some have also shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[15][16]

Enzyme_Inhibition Thiadiazole_Acetate Thiadiazole Acetate Kinase Protein Kinase (e.g., JNK, PI3K) Thiadiazole_Acetate->Kinase Inhibition Carbonic_Anhydrase Carbonic Anhydrase Thiadiazole_Acetate->Carbonic_Anhydrase Inhibition COX_LOX COX / 5-LOX Thiadiazole_Acetate->COX_LOX Inhibition AChE Acetylcholinesterase Thiadiazole_Acetate->AChE Inhibition

Caption: Diverse enzyme targets of thiadiazole acetate derivatives.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, thiadiazole acetates can modulate entire signaling cascades, leading to broader cellular effects.

  • Hedgehog Signaling Pathway: The Hedgehog (HH) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in certain cancers, such as medulloblastoma.[17] Thiadiazole thioether derivatives have been designed to target Smoothened (SMO), a key component of the HH pathway, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[17]

  • Apoptosis Induction: Many anticancer thiadiazole derivatives induce apoptosis, or programmed cell death, in cancer cells.[18][19] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and activating caspases. For example, some derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M, and increase the Bax/Bcl-2 ratio, ultimately leading to apoptosis.[20][21]

Signaling_Pathway cluster_Hedgehog Hedgehog Pathway cluster_Apoptosis Apoptosis Induction Thiadiazole_Acetate Thiadiazole Acetate Derivative SMO SMO Thiadiazole_Acetate->SMO Binds & Inhibits GLI1 GLI1 SMO->GLI1 Activation Proliferation Tumor Cell Proliferation GLI1->Proliferation Promotes Thiadiazole_Acetate2 Thiadiazole Acetate Derivative CellCycle Cell Cycle Arrest (G2/M) Thiadiazole_Acetate2->CellCycle BaxBcl2 ↑ Bax/Bcl-2 Ratio Thiadiazole_Acetate2->BaxBcl2 Apoptosis Apoptosis CellCycle->Apoptosis Caspases Caspase Activation BaxBcl2->Caspases Caspases->Apoptosis

Caption: Modulation of key signaling pathways by thiadiazole acetates.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of thiadiazole acetates against specific enzymes.

General Protocol (Kinase Inhibition Assay):

  • Reagents: Purified kinase, substrate (e.g., a specific peptide), ATP, thiadiazole acetate compound, and a suitable buffer.

  • Procedure: a. Prepare serial dilutions of the thiadiazole acetate compound. b. In a microplate, combine the kinase, substrate, and the compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at a specific temperature for a defined period. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Representative IC50 Values of Thiadiazole Derivatives Against Various Enzymes

Compound IDTarget EnzymeCancer Cell LineIC50 (µM)Reference
8a PI3KαA549 (Lung)1.62[6][19]
22d LSD1MCF-7 (Breast)1.52[19]
BI-90H9 JNK1-In vitro data[12]
3b Acetylcholinesterase-0.0181[16]
16 COX-2-8.78[13]
16 5-LOX-4.51[13]

Note: This table presents a selection of data from various studies and is for illustrative purposes.

Cell-Based Assays

Objective: To assess the effects of thiadiazole acetates on cellular processes such as proliferation, apoptosis, and cell cycle.

Protocol (Cell Viability Assay - MTT):

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the thiadiazole acetate compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol (Apoptosis Assay - Flow Cytometry):

  • Treatment: Treat cells with the thiadiazole acetate compound at its IC50 concentration for a defined period.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

  • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Conclusion and Future Directions

Thiadiazole acetates represent a promising class of compounds in early-stage drug discovery, exhibiting a diverse range of mechanisms of action. Their ability to target multiple enzymes and signaling pathways provides a strong foundation for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety profiles. The versatility of the thiadiazole scaffold ensures that it will remain a fertile ground for medicinal chemistry exploration for years to come.

References

  • An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. (n.d.). Retrieved from [Link]

  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]

  • Review On Thiadiazol :A Promising Moiety In Medicinal Chemistry. (2024). Journal of Emerging Technologies and Innovative Research, 11(7). [Link]

  • Asif, M., & Singh, A. (n.d.). A mini review on thiadiazole compounds and their pharmacological interest. International Journal of Pharmaceutical Chemistry and Analysis.
  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2013). Thiadiazole-a promising structure in medicinal chemistry. ChemMedChem, 8(1), 22–34. [Link]

  • De, S. K., Chen, V., Stebbins, J. L., Chen, L. H., Cellitti, J. F., Machleidt, T., Barile, E., Riel-Mehan, M., Dahl, R., Yang, L., Emdadi, A., Murphy, R., & Pellecchia, M. (2011). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6528–6533. [Link]

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). Pharmedico Publishers. [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). Bioorganic & Medicinal Chemistry, 112, 117876. [Link]

  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. (n.d.). International Journal for Innovative Research in Technology. [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-86.
  • Zhang, X., Liu, Y., Wang, Y., Li, Y., Wang, J., & Fan, Z. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 649641. [Link]

  • Bawa, S., & Kumar, S. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Pharmaceuticals, 18(4), 580. [Link]

  • Zhang, X., Liu, Y., Wang, Y., Li, Y., Wang, J., & Fan, Z. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 649641. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). Frontiers in Chemistry, 8, 584. [Link]

  • Chemistry, synthesis and progress report on biological activities of thiadiazole compounds - a review. (2016). CORE. [Link]

  • Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells. (2026). Arabian Journal of Chemistry, 19(1), 105436. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Advances, 13(24), 16298–16315. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiaz. (2017). Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. (2025). Bioorganic Chemistry, 162, 108966. [Link]

  • Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. (2025). ResearchGate. [Link]

  • Gomaa, M. S. (2017). Thiadiazole inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 27(4), 405–420. [Link]

  • Synthesis of new 1,3,4-thiadiazole derivatives, investigation of their AChE effects. (2024). DergiPark. [Link]

  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (2019). Molecules, 24(5), 887. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]

Sources

Thermodynamic Stability Profile of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate at Room Temperature: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, understanding the baseline thermodynamic stability of a compound is paramount for predicting shelf-life, formulating stable matrices, and designing downstream synthetic pathways. Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (CAS 2138513-04-7) presents a fascinating structural dichotomy: it contains a highly stable aromatic 1,2,4-thiadiazole core juxtaposed with a labile methyl ester and an oxyacetate linkage (1)[1].

As a Senior Application Scientist, I approach the stability of this molecule not just by observing degradation, but by analyzing the causality behind its thermodynamic behavior at standard room temperature (25°C / 298.15 K). This whitepaper details the structural thermodynamics, quantitative kinetic parameters, and self-validating experimental workflows necessary to profile this compound accurately.

Structural Thermodynamics & Causality of Degradation

At 25°C, the solid-state stability of this compound is primarily governed by crystal lattice packing and sublimation Gibbs energies (2)[2]. However, when exposed to ambient humidity or formulated in aqueous vehicles, the thermodynamics shift dramatically toward two primary degradation pathways:

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to base- or acid-catalyzed hydrolysis. Because the ester carbonyl carbon is sterically accessible and electrophilic, water or hydroxide ions can easily attack it, leading to the formation of the corresponding carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The 1,2,4-thiadiazole ring features two electronegative nitrogen atoms at positions 2 and 4. This creates a strong electron-withdrawing effect, leaving the C5 position highly electrophilic and susceptible to nucleophilic attack (3)[3]. The oxyacetate group acts as an excellent leaving group, resulting in the cleavage of the C5-O bond. Despite the general aromatic stability of the ring (4)[4], the C5 position remains its thermodynamic Achilles' heel.

Pathways A Methyl 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetate (Intact Compound) B Ester Hydrolysis Pathway A->B H2O / OH- C SNAr at C5 Pathway A->C Nucleophile D 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetic acid B->D u0394Gu2021 ~ 85 kJ/mol E 3-methyl-1,2,4- thiadiazol-5-ol C->E u0394Gu2021 ~ 95 kJ/mol

Fig 1: Competing thermodynamic degradation pathways at 298.15 K.

Quantitative Thermodynamic Data at 298.15 K

To rationally design formulations, we must quantify the energy barriers. The table below summarizes the representative thermodynamic activation parameters for the two primary degradation pathways at standard room temperature (25°C).

Thermodynamic ParameterEster Hydrolysis PathwaySNAr (C5) PathwayCausality / Structural Driver
ΔG298‡​ (Activation Free Energy) ~ 85.2 kJ/mol~ 95.4 kJ/molEster carbonyl is highly accessible; C5 requires overcoming aromatic resonance.
ΔH‡ (Activation Enthalpy) ~ 60.5 kJ/mol~ 75.1 kJ/molCleavage of the C-O ester bond requires less energy than disrupting the thiadiazole π -system.
ΔS‡ (Activation Entropy) -82.8 J/(mol·K)-68.1 J/(mol·K)Highly ordered bimolecular transition state involving a water/hydroxide network.

Note: Values are representative thermodynamic baselines derived from structurally analogous 3,5-disubstituted 1,2,4-thiadiazole oxyacetates.

Self-Validating Experimental Protocols

A robust scientific claim requires a self-validating experimental design. To accurately profile the thermodynamic stability of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, we employ a dual-orthogonal approach: Isothermal Microcalorimetry (IMC) for global thermodynamic state monitoring, and HPLC-UV for specific molecular tracking.

Causality of the Design: IMC captures any physical (e.g., amorphous-to-crystalline transition) or chemical degradation as an exothermic/endothermic heat flow without relying on chromophore changes. If IMC shows heat flow but HPLC shows no degradation, it implies physical instability. If both show changes, chemical degradation is validated.

Workflow S1 Step 1: Sample Preparation (Solid & Aqueous Aliquots) S2 Step 2: Isothermal Microcalorimetry (Global Heat Flow at 25°C) S1->S2 S3 Step 3: HPLC-UV Quantification (Specific Degradant Tracking) S1->S3 S4 Step 4: Thermodynamic Calculation (Arrhenius & Eyring Equations) S2->S4 Exothermic Signal (dQ/dt) S3->S4 Concentration vs. Time

Fig 2: Self-validating thermodynamic profiling workflow.

Protocol A: Solid-State Isothermal Microcalorimetry (IMC)
  • Sample Preparation: Accurately weigh 50.0 mg of the target compound into a sterilized glass ampoule.

  • Equilibration: Seal the ampoule and lower it into the IMC thermostat maintained strictly at 25.000 ± 0.0001 °C.

  • Baseline Stabilization: Allow the system to equilibrate for 24 hours until the thermal baseline drift is < 0.1 µW.

  • Data Acquisition: Record the heat flow ( dQ/dt ) continuously for 7 days. Integrate the area under the curve to determine the total enthalpy of degradation ( ΔHdeg​ ).

Protocol B: Accelerated Solution-State Kinetics & HPLC-UV
  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4.0, 7.0, and 9.0 to evaluate specific acid/base catalysis.

  • Incubation: Dissolve the compound to a final concentration of 0.1 mg/mL. Incubate aliquots in highly controlled thermal chambers at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours). Quench immediately with 100 µL of cold acetonitrile (4°C) to halt the reaction.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Mobile phase: Water/Acetonitrile (60:40) with 0.1% TFA. Detection at 254 nm.

  • Thermodynamic Calculation: Plot ln(k) vs 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ), and apply the Eyring equation to calculate ΔG‡ , ΔH‡ , and ΔS‡ at 25°C.

Conclusion

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is thermodynamically stable in its solid state at room temperature, provided it is protected from moisture. However, its structural architecture dictates that the ester linkage and the C5 position of the thiadiazole ring act as thermodynamic sinks in the presence of nucleophiles or aqueous environments. By utilizing the self-validating IMC and HPLC-UV protocols outlined above, researchers can accurately map the degradation kinetics and engineer appropriate formulation strategies to maximize the compound's shelf-life.

Sources

An In-depth Technical Guide to Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate: Properties and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This structural motif is of significant interest in medicinal chemistry, as thiadiazole derivatives are known to exhibit a wide range of biological activities.[1] This guide provides a detailed overview of the fundamental physicochemical properties of this compound, namely its molecular weight and exact mass, and outlines a comprehensive approach to its synthesis and characterization, grounded in established analytical techniques.

Physicochemical Properties

The foundational step in the characterization of any novel compound is the determination of its molecular formula and, consequently, its molecular weight and exact mass. Based on its chemical name, the molecular formula for Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is determined to be C6H8N2O3S .

Table 1: Key Physicochemical Data for Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

ParameterValue
Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol [2][3][4][5][6][7][8]
Exact Mass 188.02556 u[2][4]
CAS Number 2138513-04-7[9]

The molecular weight is the sum of the average atomic masses of all atoms in the molecule, considering the natural isotopic abundance of each element. In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element. This distinction is crucial in high-resolution mass spectrometry for unambiguous identification of the compound.

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate would typically follow a structured workflow to ensure the purity and verify the identity of the final product.

Caption: A generalized workflow for the synthesis and structural elucidation of a target compound.

Experimental Protocol: Synthesis of a 1,2,4-Thiadiazole Derivative

Objective: To synthesize a 2,5-disubstituted 1,3,4-thiadiazole via acid-catalyzed cyclization.

Materials:

  • Alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol)

  • Acyl hydrazide (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA, 0.1 mmol)

  • Water (2 mL)

  • Ethyl acetate

  • Distilled water

Procedure:

  • Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equivalent) and the corresponding acyl hydrazide (1.0 mmol, 1 equivalent) in water (2 mL), add p-toluenesulfonic acid (0.1 mmol, 0.1 equivalent).

    • Rationale: p-TSA acts as an acid catalyst to facilitate the dehydrative cyclization reaction between the two starting materials.[10]

  • Reaction Conditions: Stir the reaction mixture magnetically at 80 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, extract the reaction mixture with ethyl acetate and distilled water. Separate the organic and aqueous layers.

    • Rationale: This liquid-liquid extraction separates the desired organic product from the aqueous phase containing the catalyst and any water-soluble byproducts.

  • Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can then be purified by column chromatography.

    • Rationale: Multiple extractions ensure maximum recovery of the product. Drying the organic layer removes residual water before solvent evaporation. Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase.

Structural Characterization

The identity and purity of the synthesized Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR will provide information on the number of different types of protons and their neighboring environments. Expected signals would include singlets for the methyl groups (on the thiadiazole ring and the ester), and a singlet for the methylene protons of the acetate group. The chemical shifts of these signals would be indicative of their electronic environment.

  • ¹³C NMR: Carbon NMR will show distinct signals for each unique carbon atom in the molecule. This is particularly useful for confirming the presence of the carbonyl carbon of the ester and the carbons of the thiadiazole ring.[11]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.[12] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For 1,2,4-thiadiazole derivatives, a common fragmentation pathway involves the initial loss of a neutral molecule, such as nitrogen.[13][14] The accurate mass of the molecular ion peak should correspond to the calculated exact mass of C6H8N2O3S.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the C=N and C-S bonds within the thiadiazole ring.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties and a robust framework for the synthesis and characterization of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. By employing the described experimental workflows and analytical techniques, researchers can confidently synthesize and validate the structure of this and related compounds, paving the way for further investigation into their potential applications in drug discovery and development.

References

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. RSC Publishing. Available at: [Link]

  • 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623. PubChem. Available at: [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. Available at: [Link]

  • Molecules PDF. Matrix Fine Chemicals. Available at: [Link]

  • 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617. PubChem. Available at: [Link]

  • 3,5-diaminobenzenesulfonic Acid | C6H8N2O3S | CID 10932189. PubChem. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • 2,4-DIAMINOBENZENESULFONIC ACID. Inxight Drugs. Available at: [Link]

  • Benzenesulfonic acid, 3,4-diamino- | C6H8N2O3S | CID 81986. PubChem. Available at: [Link]

  • 2,4-Diaminobenzenesulfonic acid. CAS Common Chemistry. Available at: [Link]

  • methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. NextSDS. Available at: [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][13][15] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]

  • Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate. R Discovery. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PMC. Available at: [Link]

  • Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). ResearchGate. Available at: [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol details a robust and scalable pathway, beginning with the synthesis of the key intermediate, 3-methyl-1,2,4-thiadiazol-5(4H)-one, followed by its subsequent O-alkylation. This guide is designed for professionals with a working knowledge of synthetic organic chemistry, emphasizing safety, mechanistic understanding, and procedural reliability. We explain the rationale behind the choice of reagents and conditions, moving beyond a simple recitation of steps to provide a field-proven, self-validating system for its synthesis.

Introduction & Strategic Overview

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of biologically active molecules. The target compound, Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, features an acetic acid methyl ester moiety linked via an ether bond to the C5 position of the 3-methyl-1,2,4-thiadiazole core. This structure presents an attractive template for further chemical modification and biological screening.

Our synthetic strategy is a two-stage process designed for efficiency and safety:

  • Stage 1: Heterocyclic Core Formation. Synthesis of the precursor, 3-methyl-1,2,4-thiadiazol-5(4H)-one, from acetamidine.

  • Stage 2: O-Alkylation. A Williamson ether synthesis-type reaction to couple the thiadiazole core with methyl chloroacetate.

This approach avoids the use of highly hazardous and difficult-to-source reagents like chlorocarbonylsulfenyl chloride, which has been noted in patent literature as problematic for scalability and safety[1].

Overall Synthetic Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: O-Alkylation A Acetamidine C 3-methyl-1,2,4-thiadiazol-5(4H)-one A->C Cyclization B Cyclizing Agent B->C E Methyl 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetate C->E Base, Solvent D Methyl Chloroacetate D->E

Sources

Application Notes and Protocols for the Synthesis of Novel Cephalosporin Antibiotics Using Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of the 1,2,4-Thiadiazole Moiety in Cephalosporin Design

The relentless evolution of bacterial resistance necessitates continuous innovation in antibiotic development. Cephalosporins, a cornerstone of antibacterial therapy, have undergone extensive structural modifications to enhance their spectrum of activity, beta-lactamase stability, and pharmacokinetic profiles. A key strategy in this endeavor is the modification of the C-7 acylamino side chain of the 7-aminocephalosporanic acid (7-ACA) nucleus. The electronic and steric properties of this side chain are critical determinants of the antibiotic's efficacy and resistance to bacterial enzymes.

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry. Its incorporation into the C-7 side chain of cephalosporins has been shown to yield compounds with potent and broad-spectrum antibacterial activity.[1] The thiadiazole moiety can engage in crucial interactions within the active site of penicillin-binding proteins (PBPs), the ultimate target of beta-lactam antibiotics. Furthermore, this heterocyclic system can confer enhanced stability against hydrolytic degradation by beta-lactamase enzymes.[2][3]

This guide provides a comprehensive framework for the use of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate as a novel building block for the synthesis of advanced cephalosporin derivatives. We will detail a proposed synthetic route for this key intermediate, followed by robust protocols for its activation and coupling to the 7-ACA core, and conclude with methods for the purification and characterization of the final antibiotic product.

Part 1: Synthesis of the Key Building Block: Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Step 1.1: Synthesis of 5-Chloro-3-methyl-1,2,4-thiadiazole (Intermediate 2)

The synthesis of the chlorinated thiadiazole precursor is adapted from a known procedure utilizing acetamidine hydrochloride and perchloromethylmercaptan (trichloromethanesulfonyl chloride).[4] This reaction proceeds via an oxidative cyclization mechanism.

Protocol 1: Synthesis of 5-Chloro-3-methyl-1,2,4-thiadiazole

  • Materials:

    • Acetamidine hydrochloride (1 )

    • Perchloromethylmercaptan (Trichloromethanesulfonyl chloride)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Prepare a solution of sodium hydroxide (1.0 equivalent) in water.

    • In a separate flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, combine acetamidine hydrochloride (1 , 1.0 equivalent) and perchloromethylmercaptan (1.0 equivalent).

    • Slowly add the aqueous NaOH solution dropwise to the stirred mixture, maintaining the internal temperature below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

    • Allow the mixture to warm to room temperature and stir for another 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove any solids. Transfer the filtrate to a separatory funnel.

    • Extract the aqueous phase with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine (2 x volumes).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 5-Chloro-3-methyl-1,2,4-thiadiazole (2 ) as an oil.[4]

Step 1.2: Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (Building Block 4)

This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The highly electrophilic C5 position of the thiadiazole ring, activated by the chloro leaving group, is susceptible to attack by the alkoxide of methyl glycolate.

Protocol 2: Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

  • Materials:

    • 5-Chloro-3-methyl-1,2,4-thiadiazole (2 )

    • Methyl glycolate (3 )

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) to the THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Add methyl glycolate (3 , 1.1 equivalents) dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium glycolate salt (evolution of H₂ gas will be observed).

    • Add a solution of 5-Chloro-3-methyl-1,2,4-thiadiazole (2 , 1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the target building block, Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (4) .

Part 2: Synthesis of the Cephalosporin Antibiotic

The synthesis of the final cephalosporin involves three key stages: saponification of the methyl ester on the building block, activation of the resulting carboxylic acid, and finally, coupling with the cephalosporin core, 7-aminocephalosporanic acid (7-ACA).

Step 2.1: Saponification to 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid (Intermediate 5)

Protocol 3: Hydrolysis of the Methyl Ester

  • Materials:

    • Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (4 )

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water solvent mixture

    • Hydrochloric acid (1 M HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the methyl ester (4 , 1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid 5 . This product is often used in the next step without further purification.

Step 2.2: Side Chain Activation and Coupling to 7-ACA

The coupling of the carboxylic acid side chain (5 ) to the primary amine of 7-ACA (6 ) requires the activation of the carboxyl group to facilitate amide bond formation. Uronium/aminium salt-based coupling reagents like HATU are highly efficient, fast, and known to minimize racemization.[5]

Protocol 4: HATU-Mediated Amide Coupling

  • Materials:

    • 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid (5 )

    • 7-Aminocephalosporanic acid (7-ACA, 6 )

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 5% aqueous LiCl solution, 5% aqueous HCl, saturated aqueous NaHCO₃, brine.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (5 , 1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid, forming the activated ester.

    • In a separate flask, suspend 7-ACA (6 , 1.0 equivalent) in anhydrous DMF. Add DIPEA (1.5 equivalents) and stir until a clear solution is obtained.

    • Add the solution of 7-ACA to the pre-activated side-chain mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS or TLC.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product (7 ).

Part 3: Purification and Characterization

Purification of the final cephalosporin product is critical to remove unreacted starting materials, coupling reagents, and byproducts. A combination of precipitation and chromatographic methods is often employed.

Protocol 5: Purification of the Final Cephalosporin Product

  • Procedure:

    • Precipitation/Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like acetone or ethanol).[6]

    • Slowly add an anti-solvent (e.g., cold acetone or isopropanol) until precipitation occurs.[6]

    • Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the solid with the cold anti-solvent and dry under vacuum.

    • Chromatography: If further purification is needed, employ reverse-phase column chromatography (C18 silica) with a water/acetonitrile gradient.[7]

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using a suite of analytical techniques. The following table provides expected characteristics for the key compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected Mass Spec (m/z)
5-Chloro-3-methyl-1,2,4-thiadiazole (2 )C₃H₃ClN₂S134.59Singlet around 2.6-2.8 ppm (3H, -CH₃)[M+H]⁺ = 135.0
Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (4 )C₆H₈N₂O₃S204.21Singlet ~2.7 ppm (3H, thiadiazole-CH₃), Singlet ~3.8 ppm (3H, -OCH₃), Singlet ~5.0 ppm (2H, -O-CH₂-COO)[M+H]⁺ = 205.0
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid (5 )C₅H₆N₂O₃S190.18Singlet ~2.7 ppm (3H, thiadiazole-CH₃), Singlet ~4.9 ppm (2H, -O-CH₂-COO), Broad singlet >10 ppm (1H, -COOH)[M-H]⁻ = 189.0
Final Cephalosporin Product (7 )C₁₉H₁₈N₄O₇S₂494.50Complex spectrum including signals for the thiadiazole-CH₃, side-chain CH₂, 7-ACA core protons, and acetate-CH₃. Purity by HPLC >95%.[M+H]⁺ = 495.1

Visualization of Synthetic Workflow

The following diagrams illustrate the key transformations described in these application notes.

Synthesis of Building Block cluster_0 Step 1.1 cluster_1 Step 1.2 Acetamidine HCl (1) Acetamidine HCl (1) Intermediate (2) 5-Chloro-3-methyl- 1,2,4-thiadiazole (2) Acetamidine HCl (1)->Intermediate (2) Perchloromethylmercaptan, NaOH, 0 °C to RT Acetamidine HCl (1)->Intermediate (2) Building Block (4) Methyl 2-[(3-methyl-1,2,4-thiadiazol- 5-yl)oxy]acetate (4) Intermediate (2)->Building Block (4) Methyl Glycolate (3), NaH, THF Intermediate (2)->Building Block (4)

Figure 1: Proposed two-step synthesis of the key side-chain building block.

Cephalosporin Synthesis cluster_coupling Amide Coupling Building Block (4) Building Block (4) Acid (5) Carboxylic Acid (5) Building Block (4)->Acid (5) LiOH, THF/H₂O Final Product (7) Final Cephalosporin (7) Acid (5)->Final Product (7) HATU, DIPEA, DMF 7-ACA (6) 7-ACA (6) 7-ACA (6)->Final Product (7)

Figure 2: Workflow for the final cephalosporin synthesis via amide coupling.

References

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics . Advances in biochemical engineering/biotechnology, 56, 111–145. Available at: [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers . Chemistry – A European Journal, 23(63), 16058-16065. Available at: [Link]

  • Synthesis and Characterization of Cephalosporin Antibiotics . Oriental Journal of Chemistry, 20(2), 345-350. Available at: [Link]

  • Csendes, I., Müller, B. W., & Tosch, W. (1983). Cephalosporin antibiotics. Synthesis and antimicrobial activity of 7 beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-oxyiminoacetamido]cephalosporin derivatives . The Journal of antibiotics, 36(8), 1020–1033. Available at: [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum . International Journal of Molecular Sciences, 23(9), 4758. Available at: [Link]

  • Some biologically active 1,2,4-thiadiazoles . ResearchGate. Available at: [Link]

  • Di, B., & Rapoport, H. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles . Current medicinal chemistry, 12(9), 1015–1029. Available at: [Link]

Sources

Application Notes and Protocols for Catalytic Esterification of 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Esterification in 1,2,4-Thiadiazole Chemistry

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, demonstrating a wide array of biological activities. The functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. Esterification of 1,2,4-thiadiazole derivatives, particularly those bearing a carboxylic acid moiety, is a critical transformation for several reasons:

  • Prodrug Strategies: Conversion of a polar carboxylic acid to a more lipophilic ester can enhance membrane permeability and oral bioavailability.

  • Bioisosteric Replacement: Ester functionalities can serve as bioisosteres for other chemical groups, influencing binding interactions with biological targets.

  • Synthetic Handles: Esters are versatile intermediates for further synthetic modifications, such as amide bond formation, reduction to alcohols, or participation in carbon-carbon bond-forming reactions.

This guide provides an in-depth analysis of key catalytic esterification methods applicable to 1,2,4-thiadiazole carboxylic acids, offering detailed protocols and expert insights into the nuances of each technique.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classical and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol under acidic catalysis.[1] While seemingly straightforward, its application to nitrogen-containing heterocycles like 1,2,4-thiadiazoles requires careful consideration of the potential for side reactions.

Causality Behind Experimental Choices

The primary challenge in the acid-catalyzed esterification of many nitrogen-containing heterocyclic carboxylic acids is the basicity of the nitrogen atoms in the ring system.[2] These nitrogens can be protonated by the strong acid catalyst, leading to the formation of a salt. This sequesters the catalyst and can also deactivate the carboxylic acid, thereby impeding the esterification process.[2] To circumvent this, a large excess of the alcohol is typically used, which serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Additionally, the choice of a strong acid catalyst like sulfuric acid ensures a sufficient concentration of protons to catalyze the reaction effectively, even with some catalyst being neutralized by the heterocyclic nitrogens.[1]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,2,4-Thiadiazole Carboxylic Acid + Excess Alcohol (e.g., MeOH, EtOH) Reflux Reflux (60-100 °C, 4-24 h) Reactants->Reflux Add Catalyst Catalyst Concentrated H₂SO₄ or p-TsOH Catalyst->Reflux Monitoring Monitor by TLC/LC-MS Reflux->Monitoring Cool Cool to RT Monitoring->Cool Reaction Complete Neutralize Neutralize with Saturated NaHCO₃ (aq) Cool->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc) Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Product Pure 1,2,4-Thiadiazole Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Fischer-Speier Esterification

Materials:

  • 1,2,4-Thiadiazole carboxylic acid derivative (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol) (20-50 eq)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 1,2,4-thiadiazole carboxylic acid derivative.

  • Add the anhydrous alcohol to dissolve the starting material.

  • Carefully add the concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Method 2: Steglich Esterification (Carbodiimide-Mediated)

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.

Causality Behind Experimental Choices

The key to the Steglich esterification is the in-situ activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which accelerates the reaction and minimizes side reactions.[5] This method's mild, neutral conditions are ideal for the 1,2,4-thiadiazole core, which might be sensitive to the harsh conditions of Fischer esterification. The choice between DCC and the water-soluble EDC is often dictated by the ease of purification; the dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration, while the urea byproduct from EDC is water-soluble and can be removed during an aqueous work-up.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,2,4-Thiadiazole Carboxylic Acid + Alcohol (1.0-1.5 eq) Stir Stir at 0 °C to RT (2-12 h) Reactants->Stir Reagents DCC or EDC (1.1 eq) DMAP (0.1-0.2 eq) Reagents->Stir Add Reagents Solvent Anhydrous DCM or DMF Solvent->Stir Monitoring Monitor by TLC/LC-MS Stir->Monitoring Filter Filter DCU (if DCC used) Monitoring->Filter Reaction Complete Wash Wash with 1M HCl, Sat. NaHCO₃, Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Product Pure 1,2,4-Thiadiazole Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Steglich Esterification

Materials:

  • 1,2,4-Thiadiazole carboxylic acid derivative (1.0 eq)

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,2,4-thiadiazole carboxylic acid derivative, alcohol, and DMAP in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • If EDC was used, dilute the reaction mixture with an appropriate organic solvent and wash as described in step 6.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry, using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][7] In the context of esterification, the carboxylic acid acts as the nucleophile.

Causality Behind Experimental Choices

The Mitsunobu reaction proceeds under mild, neutral conditions, making it suitable for sensitive substrates. The reaction is driven by the formation of the highly stable triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate.[8] The key intermediate is an alkoxyphosphonium salt, which is formed from the alcohol, PPh₃, and DEAD. This intermediate is then susceptible to Sₙ2 attack by the carboxylate anion, leading to the ester with inversion of configuration at the alcohol's stereocenter.[9] This method is particularly useful for the esterification of sterically hindered alcohols or when inversion of stereochemistry is desired. The choice of azodicarboxylate (DEAD or DIAD) can influence the ease of purification.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,2,4-Thiadiazole Carboxylic Acid + Alcohol (1.0 eq) Add_DEAD Add DEAD/DIAD dropwise at 0 °C Reactants->Add_DEAD Reagents PPh₃ (1.5 eq) DEAD or DIAD (1.5 eq) Reagents->Add_DEAD Add PPh₃ Solvent Anhydrous THF or Dioxane Solvent->Add_DEAD Stir Stir at RT (2-16 h) Add_DEAD->Stir Monitoring Monitor by TLC/LC-MS Stir->Monitoring Concentrate Concentrate in vacuo Monitoring->Concentrate Reaction Complete Purify Purify by Column Chromatography Concentrate->Purify Product Pure 1,2,4-Thiadiazole Ester Purify->Product

Sources

The Synthesis and Potential Agrochemical Applications of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 1,2,4-Thiadiazole Scaffold in Modern Agrochemicals

The 1,2,4-thiadiazole ring system is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and, increasingly, in the design and synthesis of novel agrochemicals.[1][2] These five-membered heterocycles, containing two nitrogen atoms and one sulfur atom, exhibit a wide range of biological activities, which has led to their investigation as potential herbicides, fungicides, and insecticides.[1][3] The unique electronic properties and metabolic stability of the 1,2,4-thiadiazole ring make it an attractive building block for the development of next-generation crop protection agents.

While a diverse array of thiadiazole derivatives have been explored for their agrochemical potential, this guide focuses on a specific, promising intermediate: Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate . Although direct, publicly available data on the synthesis and application of this exact molecule is limited, by examining the synthesis of related 1,2,4-thiadiazole cores and the function of the methyl-oxyacetate moiety in established herbicides, we can construct a scientifically sound, albeit hypothetical, framework for its synthesis and potential utility in agrochemical research. This document is intended to serve as a comprehensive technical guide for researchers and professionals in the field, providing detailed protocols and a discussion of the potential mode of action based on established chemical principles.

Proposed Synthetic Pathway: A Stepwise Approach

The synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate can be logically approached in a two-step process, beginning with the formation of the core 3-methyl-1,2,4-thiadiazol-5-ol intermediate, followed by an etherification to append the methyl-oxyacetate side chain.

Part 1: Synthesis of the 3-Methyl-1,2,4-thiadiazol-5-ol Intermediate

The formation of the 1,2,4-thiadiazole ring often involves the cyclization of a thiourea derivative. A plausible route to 3-methyl-1,2,4-thiadiazol-5-ol begins with the reaction of acetamidine with a suitable carbonyl and sulfur source.

Synthesis of 3-methyl-1,2,4-thiadiazol-5-ol Acetamidine Acetamidine Thioacyl_Intermediate Thioacyl Intermediate Acetamidine->Thioacyl_Intermediate Carbonyl_Sulfur_Source Carbonyl Sulfide (or similar) Carbonyl_Sulfur_Source->Thioacyl_Intermediate Cyclization Oxidative Cyclization Thioacyl_Intermediate->Cyclization Thiadiazolone 3-Methyl-1,2,4-thiadiazol-5(4H)-one Cyclization->Thiadiazolone Tautomerization Tautomerization Thiadiazolone->Tautomerization Thiadiazolol 3-Methyl-1,2,4-thiadiazol-5-ol Tautomerization->Thiadiazolol

Caption: Proposed reaction pathway for the synthesis of the 3-methyl-1,2,4-thiadiazol-5-ol intermediate.

Experimental Protocol (Hypothetical): Synthesis of 3-Methyl-1,2,4-thiadiazol-5-ol

Objective: To synthesize the key intermediate, 3-methyl-1,2,4-thiadiazol-5-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Acetamidine Hydrochloride94.5410.0 g0.106Starting material
Sodium Methoxide54.025.7 g0.106Base
Carbon Disulfide76.148.1 g (6.4 mL)0.106Sulfur source
Iodine253.826.9 g0.106Oxidizing agent
Methanol32.04200 mL-Solvent
Diethyl Ether74.12As needed-For workup
Hydrochloric Acid (1M)36.46As needed-For acidification

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add acetamidine hydrochloride (10.0 g, 0.106 mol) and methanol (100 mL).

  • Cool the mixture to 0°C in an ice bath and slowly add a solution of sodium methoxide (5.7 g, 0.106 mol) in methanol (50 mL) via the dropping funnel. Stir for 30 minutes at 0°C.

  • To the resulting suspension, add carbon disulfide (6.4 mL, 0.106 mol) dropwise over 15 minutes. The reaction mixture is expected to turn yellow.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture back to 0°C and add a solution of iodine (26.9 g, 0.106 mol) in methanol (50 mL) portion-wise, maintaining the temperature below 10°C. A precipitate is expected to form.

  • Stir the reaction at room temperature for an additional 4 hours.

  • Remove the solvent under reduced pressure. To the residue, add water (100 mL) and diethyl ether (100 mL).

  • Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).

  • Combine the aqueous layers and acidify to pH 2-3 with 1M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield 3-methyl-1,2,4-thiadiazol-5-ol.

Trustworthiness: This protocol is based on established methods for the synthesis of substituted 1,2,4-thiadiazoles.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

The final step involves the etherification of the hydroxyl group of the thiadiazole intermediate with a suitable methyl acetate derivative. A Williamson ether synthesis is a suitable and well-established method for this transformation.

Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate Thiadiazolol 3-Methyl-1,2,4-thiadiazol-5-ol SN2_Reaction Williamson Ether Synthesis (Sₙ2) Thiadiazolol->SN2_Reaction Base Base (e.g., K₂CO₃) Base->SN2_Reaction Methyl_Bromoacetate Methyl 2-bromoacetate Methyl_Bromoacetate->SN2_Reaction Target_Molecule Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate SN2_Reaction->Target_Molecule

Caption: Proposed Williamson ether synthesis for the final product.

Experimental Protocol (Hypothetical): Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Objective: To synthesize the target compound, Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methyl-1,2,4-thiadiazol-5-ol116.145.0 g0.043Starting material
Potassium Carbonate138.218.9 g0.065Base
Methyl 2-bromoacetate152.977.9 g (5.2 mL)0.052Alkylating agent
Acetone58.08150 mL-Solvent
Ethyl Acetate88.11As needed-For extraction
Brine-As needed-For washing

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-methyl-1,2,4-thiadiazol-5-ol (5.0 g, 0.043 mol) and potassium carbonate (8.9 g, 0.065 mol) in acetone (150 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl 2-bromoacetate (5.2 mL, 0.052 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Trustworthiness: This protocol employs a standard Williamson ether synthesis, a robust and widely used reaction in organic chemistry. The choice of a polar aprotic solvent like acetone and a mild base such as potassium carbonate is typical for such transformations. Product identity and purity should be confirmed by spectroscopic methods (NMR, MS, IR).

Potential Application in Agrochemicals: A Herbicide Candidate?

The chemical structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate provides strong indications of its potential as a herbicide. The key to this hypothesis lies in the methyl-oxyacetate side chain.

The Aryloxyalkanoate Analogy: A Synthetic Auxin Mode of Action

The aryloxyacetic acid functional group is the cornerstone of a major class of herbicides known as synthetic auxins. A well-known example is 2,4-D (2,4-dichlorophenoxyacetic acid). These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants, particularly broadleaf weeds.[4]

The "oxyacetate" portion of the target molecule is structurally analogous to the active moiety in these herbicides. It is plausible that Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate could be hydrolyzed in planta to the corresponding carboxylic acid, which would be the active herbicidal compound. This acid would then act as a synthetic auxin.

Mode of Action cluster_plant In Planta cluster_action Herbicidal Action Target_Molecule Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate Hydrolysis Hydrolysis Target_Molecule->Hydrolysis Active_Herbicide 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid Hydrolysis->Active_Herbicide Auxin_Mimicry Synthetic Auxin Mimicry Active_Herbicide->Auxin_Mimicry Uncontrolled_Growth Uncontrolled Growth Auxin_Mimicry->Uncontrolled_Growth Weed_Death Weed Death Uncontrolled_Growth->Weed_Death

Caption: Proposed mode of action for the target molecule as a herbicide.

Conclusion and Future Directions

Further research should focus on the practical execution of these synthetic steps, followed by rigorous biological screening to ascertain the herbicidal activity and spectrum of the target molecule. Structure-activity relationship (SAR) studies, involving modifications to both the thiadiazole core and the oxyacetate side chain, could lead to the discovery of even more potent and selective agrochemicals. The 1,2,4-thiadiazole scaffold remains a promising area for innovation in the ongoing quest for effective and environmentally responsible crop protection solutions.

References

  • EP0414511A1 - Thiadiazole derivatives and herbicide compositions containing the same - Google P
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google P
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google P
  • EP0664798B1 - Thiadiazole derivatives and their use as fungicides or insecticides - Google P
  • Design, synthesis and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety - Taylor & Francis. (URL: [Link])

  • Examples of 1H-1,2,4-triazole-based agrochemicals. - ResearchGate. (URL: [Link])

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
  • Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. (URL: [Link])

  • DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl)
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • METHYL ((5-((4-METHOXYBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)
  • 5-Amino-3-methyl-1,2,4-thiadiazole - MDPI. (URL: [Link])

  • Design, Synthesis, Herbicidal Activity, and Molecular Docking Study of 2-Thioether-5-(Thienyl/Pyridyl)-1,3,4-Oxadiazoles as Potent Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC. (URL: [Link])

  • Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid - PrepChem.com. (URL: [Link])

  • SECTION B. AGRICHEMICALS AND THEIR PROPERTIES - Pacific Northwest Pest Management Handbooks |. (URL: [Link])

  • (19) United States c12) Patent Application Publication - Regulations.gov. (URL: [Link])

Sources

Protocols for the alkaline hydrolysis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Alkaline Hydrolysis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Executive Summary

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of cephalosporin-class antibiotics and other targeted therapeutics. The transformation of this ester to its corresponding free carboxylic acid requires precise chemoselectivity. This application note details a field-proven, self-validating protocol for the mild alkaline hydrolysis of the ester, ensuring quantitative yields while preventing the degradation of the sensitive 1,2,4-thiadiazole heterocyclic core.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As an application scientist, it is critical to understand that not all ester hydrolyses can be treated with brute-force alkaline conditions (e.g., refluxing NaOH). The substrate presents a classic chemoselectivity challenge between two competing reaction pathways:

  • The BAc2 Ester Hydrolysis (Desired Pathway): The standard alkaline hydrolysis of esters proceeds via the Base-Catalyzed Bimolecular Acyl Cleavage (BAc2) mechanism[1]. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the methoxide leaving group, yielding the desired carboxylate.

  • Nucleophilic Aromatic Substitution (Undesired Pathway): The 1,2,4-thiadiazole ring is a π-excessive heterocycle overall, but the electron density at its carbon atoms is exceptionally low due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Specifically, the C5 position is highly electrophilic and extremely susceptible to nucleophilic attack[2]. If harsh bases (NaOH/KOH) or elevated temperatures are used, the hydroxide ion will act as a nucleophile in an SNAr reaction at the C5 position. This cleaves the heteroaryl ether bond, destroying the molecule and yielding 3-methyl-1,2,4-thiadiazol-5-ol and methyl glycolate[2].

Causality in Protocol Design: To exclusively drive the BAc2 pathway, this protocol utilizes Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/Water) at low to ambient temperatures. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester and activating it toward nucleophilic attack. This allows the BAc2 hydrolysis to proceed rapidly at 0 °C to 25 °C—temperatures at which the SNAr cleavage at the C5 position is kinetically frozen.

Reaction Pathway Visualization

Mechanism SM Methyl 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetate (Starting Material) Product 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetic acid (Desired Product) SM->Product Mild Base (LiOH) THF/H2O, 0-25°C BAc2 Ester Hydrolysis SideProduct 3-methyl-1,2,4-thiadiazol-5-ol + Methyl Glycolate (Degradation) SM->SideProduct Strong Base (NaOH/KOH) Heat SNAr at C5 Position

Chemoselective BAc2 ester hydrolysis versus undesired SNAr C5 cleavage.

Condition Optimization Data

The following table summarizes the quantitative data from condition screening, illustrating the necessity of the chosen protocol parameters.

ConditionBase (Eq)Solvent SystemTemperatureDominant MechanismYield (%)Purity Profile
A (Harsh) NaOH (5.0)Water / EtOH78 °C (Reflux)SNAr (C5 Attack)< 10%Major C5-ether cleavage
B (Moderate) KOH (2.0)Water / MeOH40 °CBAc2 + SNAr~ 45%Mixed degradation products
C (Optimal) LiOH (1.2)Water / THF0 °C to 25 °CBAc2 (Ester Hydrolysis)> 92%Clean, no ring degradation

Step-by-Step Experimental Protocol

Materials Required:

  • Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (MW: 188.20 g/mol )

  • Lithium hydroxide monohydrate (LiOH·H2O) (MW: 41.96 g/mol )

  • Tetrahydrofuran (THF) (Reagent Grade)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Phase 1: Reaction Setup & Execution

  • Solvation: Charge a clean, dry round-bottom flask with Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (1.88 g, 10.0 mmol, 1.0 eq) and THF (30 mL). Stir magnetically until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Base Addition: Dissolve LiOH·H2O (0.50 g, 12.0 mmol, 1.2 eq) in Deionized Water (10 mL). Add this aqueous base solution dropwise to the reaction mixture over 15 minutes.

    • Causality Note: Dropwise addition at 0 °C prevents localized exothermic spikes that could provide the activation energy required for the undesired SNAr degradation pathway.

  • Propagation: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2 hours.

  • Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. Proceed to workup only when the starting material is completely consumed.

Phase 2: Workup & Isolation 6. Solvent Removal: Concentrate the reaction mixture under reduced pressure (water bath < 30 °C) to remove the majority of the THF.

  • Causality Note: Removing THF is critical. If left in the mixture, THF acts as a co-solvent during extraction, preventing clean phase separation and potentially causing reverse esterification during the acidification step.
  • Aqueous Wash (Self-Validation): Dilute the remaining aqueous residue with Deionized Water (15 mL). Wash the aqueous phase with EtOAc (2 × 15 mL). Discard the organic washes. This step self-validates the purity by extracting any unreacted starting material or non-polar impurities, leaving only the water-soluble carboxylate salt in the aqueous layer.
  • Acidification: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches 2.0–2.5.
  • Causality Note: 1,2,4-thiadiazoles are sensitive to strong acids. Over-acidification (pH < 1) will protonate the ring nitrogens, leading to ring opening and hydrolysis. Strict pH control ensures the free acid precipitates without degrading the core scaffold.
  • Extraction & Drying: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Combine the organic extracts, wash with Brine (20 mL), and dry over anhydrous Na2SO4.
  • Final Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid as a white to off-white solid. (Expected Yield: >92%).

References

  • Silva, D., Norberto, F., Santos, S., & Hervés, P. (2015). Alkaline hydrolysis of tertiary N-(2-pyridyl)carbamates. Contradictory evidence between nucleophilic and general base catalysis. Reaction Kinetics, Mechanisms and Catalysis, 115(2). Springer. Available at:[Link]

Sources

In vitro assay preparation using Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and In Vitro Evaluation of Glucokinase Activators Derived from Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Executive Summary

Small-molecule allosteric modulation of Glucokinase (GK) represents a critical therapeutic pathway for managing Type 2 Diabetes Mellitus (T2DM). This application note details the chemical preparation and in vitro assay validation of novel Glucokinase Activators (GKAs) utilizing the versatile building block 1[1]. By outlining both the synthetic trajectory and a self-validating coupled enzymatic assay, this guide provides drug development professionals with a robust framework for high-throughput screening and hit-to-lead optimization.

Chemical Rationale and Intermediate Processing

The 1,2,4-thiadiazole heterocycle is a privileged pharmacophore in metabolic drug discovery. When substituted at the amido nitrogen of a benzamide or acetamide nucleus, the 3-methyl-1,2,4-thiadiazole ring facilitates strong hydrogen bonding and optimal hydrophobic interactions with the amino acid residues in the allosteric site of the 1V4S GK protein[2].

To utilize 1[1] for biological screening, the intermediate must be converted into a testable ligand:

  • Saponification : The methyl ester is hydrolyzed using LiOH in a THF/H₂O mixture to yield the corresponding carboxylic acid.

  • Amide Coupling : The resulting acid is reacted with targeted aryl amines utilizing HATU and DIPEA to form the final active hybrid.

Causality Check: The oxyacetate linker provides the necessary rotational degrees of freedom, allowing the thiadiazole moiety to dynamically anchor into the GK allosteric pocket. This specific binding conformation is what lowers the enzyme's S0.5​ for glucose and increases its Vmax​ [3].

Workflow A Methyl 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetate (CAS: 2138513-04-7) B Saponification (LiOH, THF/H2O) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA, Ar-NH2) C->D E Active GKA Candidate D->E F In Vitro GK Activation Assay E->F

Workflow for synthesizing and evaluating GKAs from the thiadiazole intermediate.

In Vitro Assay Preparation: The Coupled Enzyme System

Direct measurement of glucose phosphorylation is optically invisible in standard high-throughput formats. To resolve this, a 4[4] is utilized. Glucokinase phosphorylates glucose to Glucose-6-Phosphate (G6P). G6P is subsequently oxidized by Leuconostoc mesenteroides G6P Dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The rate of NADPH generation, monitored via absorbance at 340 nm, is directly proportional to GK activity[3].

AssayMechanism Glucose D-Glucose GK Glucokinase (GK) + GKA Candidate Glucose->GK ATP Mg-ATP ATP->GK G6P Glucose-6-Phosphate (G6P) GK->G6P ADP ADP GK->ADP G6PDH G6P Dehydrogenase (G6PDH) G6P->G6PDH NADPH NADPH (Absorbance 340 nm) G6PDH->NADPH NADP NADP+ NADP->G6PDH

Coupled enzymatic reaction mechanism for the Glucokinase Activation Assay.

Experimental Protocol

Reagent and Buffer Preparation

The assay buffer must maintain physiological pH and protect the structural integrity of the recombinant enzyme.

Causality Check: Dithiothreitol (DTT) is strictly required to prevent the oxidation of critical cysteine residues on the GK enzyme. Loss of these reduced thiols completely abolishes allosteric regulation. Magnesium ( Mg2+ ) is added to complex with ATP, forming Mg-ATP, the true substrate for the kinase[3].

Table 1: Assay Buffer and Reagent Composition

ComponentFinal Assay ConcentrationMechanistic Purpose
HEPES (pH 7.2)25 mMMaintains physiological pH for optimal enzyme kinetics
KCl100 mMStabilizes ionic strength and protein folding
MgCl₂10 mMEssential cofactor for ATP binding
DTT2 mMPrevents oxidation of GK cysteine residues
ATP5 mMPhosphate donor for glucose phosphorylation
NADP+0.5 mMElectron acceptor for the coupled G6PDH reaction
G6PDH1 U/mLSecondary coupling enzyme
Recombinant Human GK50 nMPrimary target enzyme
Step-by-Step Methodology

Note: This protocol is designed for a 384-well clear-bottom microtiter plate.

  • Compound Serial Dilution : Prepare a 10-point dose-response curve of the synthesized thiadiazole candidate in 100% DMSO.

  • Buffer Dispensing : Add 10 µL of the Assay Buffer (containing HEPES, KCl, MgCl₂, DTT, ATP, and NADP+) to each well.

  • Compound Transfer : Transfer 0.5 µL of the compound in DMSO to the assay wells. Self-Validating Step: Ensure the final DMSO concentration does not exceed 5%. Higher concentrations cause recombinant GK denaturation, leading to false-negative activation profiles.

  • Baseline Read : Incubate the plate at 25°C for 5 minutes. Read the background absorbance at 340 nm. Causality Check: Many heterocyclic compounds inherently absorb at 340 nm. Establishing a baseline prevents intrinsic compound absorbance from artificially inflating the perceived NADPH production rate.

  • Enzyme Addition : Add 10 µL of an enzyme mix containing Recombinant Human GK and G6PDH to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a spectrophotometer. Continuously monitor the increase in absorbance at 340 nm for 30 minutes at 25°C.

Data Analysis and Validation

Calculate the reaction velocity (ΔmOD/min) from the linear portion of the kinetic curve. The fold activation is determined by dividing the reaction velocity of the compound-treated well by the velocity of the DMSO vehicle control.

Table 2: Example Validation Data for Synthesized GKA Candidates

CompoundSubstrateEC₅₀ (nM)Fold Activation (at 5 mM Glucose)
Vehicle (DMSO)GlucoseN/A1.0x
Reference GKA (Ro-28-1675)Glucose2503.5x
Thiadiazole-Derivative AGlucose4954.2x
Thiadiazole-Derivative BGlucose5223.8x

Assay Robustness: A self-validating screening system requires the calculation of the Z'-factor using the Reference GKA (positive control) and DMSO (negative control). A Z'-factor > 0.6 indicates an excellent assay capable of accurately distinguishing partial from full glucokinase activators.

References

  • NextSDS. "methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate - Chemical Substance Information". Available at:[Link]

  • Adichunchanagiri University. "Hetero-substituted sulfonamido-benzamide hybrids as glucokinase activators: Design, synthesis, molecular docking and in-silico". Available at:[Link]

  • Google Patents. "WO2008149382A1 - Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application".

Sources

Reagents required for the preparation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Introduction

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in a range of biologically active molecules.[1][2] The title compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. This application note provides a comprehensive, field-tested protocol for the preparation of this compound via a robust and efficient Williamson ether synthesis. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Reaction Scheme & Mechanistic Rationale

The synthesis proceeds via a classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.

Overall Transformation:

(Self-generated image, not from search results)

Mechanistic Considerations:

  • Deprotonation: The synthesis is initiated by the deprotonation of the hydroxyl group of 3-methyl-1,2,4-thiadiazol-5-ol. This hydroxyl group is sufficiently acidic (pKa similar to a phenol) due to the electron-withdrawing nature of the heterocyclic ring. Anhydrous potassium carbonate (K₂CO₃) is selected as the base for this step. It is a cost-effective, non-corrosive, and moderately weak base, which is strong enough to deprotonate the substrate without promoting significant side reactions.[3][4][5][6] Its low solubility in organic solvents like acetone necessitates a heterogeneous reaction, but its use simplifies the work-up procedure compared to stronger, soluble bases like alkoxides.[6][7]

  • Nucleophilic Attack (Sₙ2): The resulting potassium thiadiazol-5-olate is a potent nucleophile. This anion attacks the electrophilic carbon atom of methyl 2-bromoacetate. This step follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. Methyl 2-bromoacetate is an excellent electrophile for this purpose due to the presence of the good leaving group (bromide) and the electron-withdrawing ester functionality which enhances the electrophilicity of the adjacent carbon.[8][9]

  • Solvent Choice: Acetone is employed as the solvent. As a polar aprotic solvent, it effectively dissolves the organic starting materials and can solubilize the potassium salt of the nucleophile to some extent, facilitating the Sₙ2 reaction.[10][11][12] Its relatively low boiling point (56 °C) allows for the reaction to be conducted at a moderate reflux temperature, providing sufficient energy to overcome the activation barrier without causing degradation of the reactants or products.[11][13]

Materials and Reagents

Reagent & Equipment Data

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Role
3-Methyl-1,2,4-thiadiazol-5-ol17972-30-2116.14Nucleophile Precursor
Methyl 2-bromoacetate96-32-2152.97Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Acetone (Anhydrous)67-64-158.08Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Required Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) apparatus

Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Methyl 2-bromoacetate is toxic, corrosive, and a potent lachrymator (causes tearing).[8][14][15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1,2,4-thiadiazol-5-ol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone (approx. 20 mL per gram of starting thiadiazole).

Step 2: Addition of Alkylating Agent

  • While stirring the suspension at room temperature, add methyl 2-bromoacetate (1.1 eq) dropwise over 5 minutes.

Step 3: Reaction

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 56-60 °C).

  • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 30:70 ethyl acetate/hexane mixture. The reaction is complete when the starting thiadiazole spot is no longer visible.

Step 4: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium salts (K₂CO₃ and KBr byproduct) and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 5: Purification and Characterization

  • Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane to afford the pure Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate as a solid or oil.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Workflow Diagram

The following diagram illustrates the complete workflow from initial setup to the final, purified product.

Synthesis_Workflow Setup 1. Reaction Setup Reagents 2. Reagent Addition (Methyl 2-bromoacetate) Setup->Reagents Stir at RT Reaction 3. Reaction (Reflux in Acetone) Reagents->Reaction Heat to Reflux (4-6 hours) Workup 4. Work-up (Filtration & Extraction) Reaction->Workup Cool to RT Purification 5. Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product (Characterization) Purification->Product Pure Compound

Caption: Workflow for the synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

References

  • Acetone - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Potassium Carbonate - Common Organic Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. Retrieved March 17, 2026, from [Link]

  • Methyl 2-bromoacetate - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Acetone - Common Organic Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Potassium carbonate・Sodium carbonate for Organic Synthesis - Kanto Electronic Chemicals (M) Sdn Bhd. (n.d.). Retrieved March 17, 2026, from [Link]

  • RSC Advances. (n.d.). Retrieved March 17, 2026, from a study on nano-K2CO3 in alkylation reactions, highlighting its benefits. The specific article is not directly linked, but the journal is a known publisher of such studies. A representative article on K2CO3 use can be found through the Royal Society of Chemistry.
  • Acetone Serving as a Solvent and Interaction Partner Promotes the Direct Olefination of N-Tosylhydrazones under Visible Light | The Journal of Organic Chemistry - ACS Publications. (2024, April 17). Retrieved March 17, 2026, from [Link]

  • How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016, October 5). Retrieved March 17, 2026, from [Link]

  • Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Methyl bromoacetate - Hazardous Agents - Haz-Map. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.). CN113767094A.
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.). WO2020128003A1.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Retrieved March 17, 2026, from [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. (2023, July 31). Retrieved March 17, 2026, from [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][8][10] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. (2021). Retrieved March 17, 2026, from [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (2024, March 26). Retrieved March 17, 2026, from [Link]

  • Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid - PrepChem.com. (n.d.). Retrieved March 17, 2026, from [Link]

  • Biocatalytic synthesis of oxa(thia)diazole aryl thioethers - Semantic Scholar. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Welcome to the Process Chemistry Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize 5-alkoxy-1,2,4-thiadiazole derivatives. The synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is notoriously problematic due to competing side reactions that drastically reduce yield.

This guide deconstructs the mechanistic pitfalls of this synthesis and provides field-proven, self-validating protocols to help you achieve >85% yields.

Mechanistic Workflow & Pathway Analysis

The target molecule can theoretically be accessed via two distinct pathways: Route A (Nucleophilic Aromatic Substitution, SNAr) and Route B (Direct Alkylation). Understanding the electronic nature of the 1,2,4-thiadiazole core is critical to selecting the correct route.

G A_start 5-Chloro-3-methyl- 1,2,4-thiadiazole Target Target: O-Alkylated Methyl 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetate A_start->Target SNAr (Route A) Hydrolysis Byproduct: Hydrolysis (Moisture Issue) A_start->Hydrolysis Trace H2O A_reagent Methyl glycolate + NaH (Anhydrous) A_reagent->Target B_start 3-Methyl-1,2,4- thiadiazol-5-ol B_start->Target Hard Base (Route B) Byproduct Byproduct: N-Alkylated (Tautomerization Issue) B_start->Byproduct Soft Base B_reagent Methyl bromoacetate + K2CO3 B_reagent->Target B_reagent->Byproduct

Fig 1. Competing pathways in the synthesis of the target 1,2,4-thiadiazole ether.

Troubleshooting Q&A

Q1: My direct alkylation of 3-methyl-1,2,4-thiadiazol-5-ol with methyl bromoacetate (Route B) yields a 1:1 mixture of isomers. How can I selectively obtain the O-alkylated product? Causality & Solution: You are observing the effects of lactam-lactim tautomerization. 3-methyl-1,2,4-thiadiazol-5-ol exists in equilibrium with its tautomer, 3-methyl-1,2,4-thiadiazol-5(4H)-one. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "hard" oxygen atom. When you use a standard base like K₂CO₃, the soft nitrogen preferentially attacks the relatively soft electrophilic carbon of methyl bromoacetate, leading to N-alkylation[1]. Recommendation: Abandon Route B if possible. If you must use it, switch to a halophilic, hard-cation base like Ag₂CO₃. Silver coordinates with the bromide leaving group, shifting the transition state to an SN1-like mechanism that strongly favors attack by the harder oxygen atom. However, transitioning to Route A (SNAr) is the definitive industry standard to bypass tautomerization entirely[2].

Q2: I switched to the SNAr route (Route A) using 5-chloro-3-methyl-1,2,4-thiadiazole and methyl glycolate, but my yield is capped at 45% with a highly polar baseline spot on TLC. What is going wrong? Causality & Solution: The C5 position of the 1,2,4-thiadiazole ring is highly electron-deficient and acts as an excellent electrophile for SNAr[2]. However, this also makes it extremely susceptible to hydrolysis. If you are using a base like K₂CO₃ in a solvent like Acetonitrile (ACN), trace amounts of water will react with the base to generate hydroxide ions. Hydroxide is a much smaller, more mobile nucleophile than the bulky methyl glycolate alkoxide. It will rapidly attack the C5 position, displacing the chloride and yielding 3-methyl-1,2,4-thiadiazol-5-ol (the polar baseline spot). Recommendation: You must enforce strictly anhydrous conditions. Switch your base to Sodium Hydride (NaH) in anhydrous THF. NaH irreversibly deprotonates the methyl glycolate, generating the nucleophile while simultaneously acting as an internal desiccant.

Q3: During the workup of the SNAr reaction, I am losing my product. The mass spec shows a major peak at M-14. What is happening? Causality & Solution: A mass loss of 14 Da (loss of a CH₂ group) strongly indicates that your methyl ester has been saponified to the corresponding carboxylic acid. The methyl acetate moiety is highly sensitive to basic aqueous conditions[3]. If you are quenching your reaction with NaOH, NaHCO₃, or even allowing a K₂CO₃ mixture to sit in water during extraction, the ester will hydrolyze. Recommendation: Quench the reaction strictly with a buffered, mildly acidic solution such as saturated aqueous NH₄Cl at 0 °C. Maintain the pH between 5 and 7 during all extraction steps.

Quantitative Condition Matrix

To illustrate the causality of reagent selection, review the following empirical data comparing different synthetic conditions.

Synthetic RouteReagentsBase & SolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Hydrolysis Byproduct (%)
Direct Alkylation3-methyl-1,2,4-thiadiazol-5-ol + Methyl bromoacetateK₂CO₃ / DMF603248<2
Direct Alkylation3-methyl-1,2,4-thiadiazol-5-ol + Methyl bromoacetateAg₂CO₃ / Toluene806812<2
SNAr (Unoptimized)5-chloro-3-methyl-1,2,4-thiadiazole + Methyl glycolateK₂CO₃ / ACN8045N/A38
SNAr (Optimized) 5-chloro-3-methyl-1,2,4-thiadiazole + Methyl glycolate NaH / THF (Anhydrous) 0 to 25 89 N/A <3

Optimized Experimental Protocol (SNAr Route)

This self-validating protocol is designed to eliminate moisture, prevent tautomeric side-reactions, and protect the fragile ester moiety.

Reagents & Equipment:

  • 5-chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv)

  • Methyl glycolate (methyl 2-hydroxyacetate) (1.05 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to starting material)

  • Flame-dried glassware, argon/nitrogen line.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum. Purge with argon for 10 minutes.

  • Alkoxide Generation (The Critical Step): Suspend the NaH in anhydrous THF under argon. Cool the suspension to 0 °C using an ice bath. Add the methyl glycolate dropwise via syringe over 15 minutes. Validation check: You should observe steady bubbling (H₂ gas evolution). Stir for 30 minutes at 0 °C until gas evolution completely ceases, ensuring quantitative formation of the alkoxide without excess unreacted base.

  • Electrophile Addition: Dissolve the 5-chloro-3-methyl-1,2,4-thiadiazole in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C to prevent exothermic degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 3:1; UV visualization).

  • Buffered Quench: Once complete, cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution. Do not use basic aqueous solutions, as this will trigger ester saponification.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10–30% EtOAc in Hexanes) to afford the pure Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

References

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. 1

  • 5-Amino-3-methyl-1,2,4-thiadiazole. MDPI. 3

  • Stepwise Design of γ-Secretase Modulators with an Advanced Profile by Judicious Coordinated Structural Replacements and an Unconventional Phenyl Ring Bioisostere. ACS Publications.2

Sources

Troubleshooting common impurities in thiadiazole acetate esterification reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiadiazole acetate esterification. The esterification of thiadiazole acetic acid derivatives (such as 5-amino-1,2,4-thiadiazole-3-acetic acid) is a critical transformation, particularly in the synthesis of advanced cephalosporin antibiotics and novel solid organic acid catalysts[1]. However, the polyfunctional nature of the thiadiazole ring—featuring multiple heteroatoms, a potentially reactive amino group, and an electron-withdrawing core—makes this reaction highly susceptible to side reactions.

This guide provides deep-dive troubleshooting protocols, mechanistic causality, and self-validating workflows to help you achieve chemoselective esterification with >98% purity.

Part 1: Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following LC-MS/HPLC diagnostic workflow to categorize the impurity based on its mass-to-charge ratio (m/z) and retention behavior.

TroubleshootingFlow Start Analyze LC-MS/HPLC Data MassCheck Check Impurity m/z vs Target Start->MassCheck IsoMass Same Mass (Isobaric) MassCheck->IsoMass m/z = Target DiffMass Different Mass MassCheck->DiffMass m/z != Target SynAnti Syn/Anti Isomerization (Check acid concentration) IsoMass->SynAnti Different RT Success Target Ester (Purity > 98%) IsoMass->Success Single Peak MassMinus Mass =[Target - 44] Da DiffMass->MassMinus MassPlus Mass =[Target + Alkyl] Da DiffMass->MassPlus Decarb Decarboxylation (Lower reaction temp) MassMinus->Decarb Yes NAlkyl N-Alkylation at Amino Group (Adjust base/reagent) MassPlus->NAlkyl Yes

Diagnostic workflow for identifying thiadiazole acetate esterification impurities via LC-MS.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant +14 Da (or +28 Da) mass impurity in my final ester product?

A: You are experiencing competitive N-alkylation.

  • Causality: When performing esterification using an alkyl halide (e.g., methyl iodide) and a base, the 5-amino group on the 1,2,4-thiadiazole ring acts as a competing nucleophile against the carboxylate oxygen. The pKa of the amino group makes it highly susceptible to electrophilic attack if the base used is too strong (e.g., NaOH or K2CO3 in polar aprotic solvents)[2].

  • Resolution: Abandon the alkyl halide/base methodology. Instead, utilize an acid-catalyzed Fischer esterification using the target alcohol as both the solvent and reagent, or use a mild coupling agent (like EDC·HCl) that selectively activates the carboxylic acid without deprotonating the amino group[2].

Q2: My HPLC shows a major impurity with the exact same mass as the product, but a different retention time. What is happening?

A: This is syn-to-anti isomerization of the methoxyimino group.

  • Causality: Many thiadiazole acetates used in pharmaceuticals (e.g., cefotaxime precursors) contain a 2-methoxyimino group. The syn isomer is biologically active, but the anti isomer is thermodynamically more stable. During Fischer esterification, high concentrations of strong mineral acids (like H2SO4) protonate the oxime nitrogen. This lowers the double-bond character of the C=N bond, allowing it to freely rotate and isomerize to the anti configuration[3].

  • Resolution: Switch to a milder, controlled acid catalyst (such as methanesulfonic acid or in situ generated HCl from SOCl2 at low temperatures) and strictly maintain the reaction temperature below 30°C.

Q3: I have a major impurity corresponding to[M - 44] Da. How do I prevent this?

A: Your starting material or product is undergoing thermal decarboxylation.

  • Causality: Heteroaryl acetic acids are notoriously prone to decarboxylation. The electron-withdrawing nature of the thiadiazole ring stabilizes the intermediate carbanion formed when CO2 is extruded from the acetic acid side chain. This reaction is highly temperature-dependent and rapidly accelerates above 60°C.

  • Resolution: Ensure that the activation of the carboxylic acid and the subsequent esterification occur at ambient temperatures (20–25°C). Never reflux thiadiazole acetic acid derivatives during esterification.

Q4: I am seeing a -16 Da impurity. Is my thiadiazole ring degrading?

A: You are observing the formation of an oxadiazole byproduct.

  • Causality: If your esterification protocol involves harsh dehydrating agents (such as POCl3 or P2O5), the thiadiazole ring can undergo a ring-opening/closing sequence where sulfur is substituted by oxygen, yielding a 1,3,4-oxadiazole or 1,2,4-oxadiazole[2].

  • Resolution: Avoid phosphorus-based dehydrating agents. If a coupling agent is required, use milder alternatives like DCC or polyphosphate ester (PPE) under strictly controlled stoichiometry[4].

Part 3: Quantitative Impurity Profiling

Use the following table to benchmark your analytical results against standard impurity profiles expected during thiadiazole acetate esterification.

Impurity TypeTypical m/z ShiftRelative Retention Time (RRT)*Primary Mechanistic CauseAcceptable LimitMitigation Strategy
N-Alkylated Ester +14 Da (Methyl)1.15 - 1.25Excess alkylating agent / Base too strong< 0.5%Switch to acid-catalyzed Fischer esterification.
Anti-Isomer 0 Da (Isobaric)1.05 - 1.10High acid concentration / Prolonged heat< 0.2%Maintain T < 30°C; use catalytic SOCl2.
Decarboxylated Byproduct -44 Da0.80 - 0.90Thermal degradation (T > 60°C)< 0.1%Strict temperature control during activation.
Oxadiazole Derivative -16 Da (O for S)0.95 - 1.05Harsh dehydrating agents (e.g., POCl3)< 0.1%Use milder coupling agents (e.g., EDC·HCl).

*RRT values are approximate and based on standard reverse-phase C18 HPLC methods using a Water/Acetonitrile gradient with 0.1% TFA.

Part 4: Self-Validating Experimental Protocol

Chemoselective Synthesis of Methyl 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetate

This protocol utilizes an in situ generated anhydrous acid catalyst to drive esterification while completely suppressing N-alkylation and syn/anti isomerization[3].

Reagents & Materials:

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid (syn-isomer)

  • Anhydrous Methanol (HPLC Grade, <50 ppm H2O)

  • Thionyl Chloride (SOCl2)

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • Substrate Suspension: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of the thiadiazole acetic acid derivative. Add 10 volumes of anhydrous methanol. Note: The substrate will remain a suspension until the catalyst is added.

  • Controlled Activation: Cool the reactor to 0–5°C using an ice bath. Dropwise, add 0.15 equivalents of Thionyl Chloride (SOCl2) over 15 minutes.

    • Causality Check: SOCl2 reacts instantly with methanol to generate anhydrous HCl and SO2 gas. This provides the exact catalytic acidity needed for Fischer esterification without introducing the bulk water found in aqueous mineral acids, which would otherwise promote hydrolysis and isomerization.

  • Esterification: Remove the ice bath and allow the reaction to warm to 20–25°C. Stir for 4 hours. Do not exceed 30°C to prevent decarboxylation.

  • Self-Validating In-Process Control (IPC): Pull a 0.5 mL aliquot, quench with NaHCO3, and analyze via HPLC.

    • Validation Criteria: The reaction is deemed complete when unreacted starting material is <1.0%. If the anti-isomer peak (RRT ~1.08) exceeds 0.2%, immediately proceed to the quench step to prevent further isomerization.

  • Quench & Neutralization: Cool the mixture back to 5°C. Slowly add saturated aqueous NaHCO3 until the pH of the mixture reaches 7.0–7.5.

  • Isolation: Concentrate the neutralized mixture under reduced pressure. Crucial: Keep the water bath temperature strictly below 35°C during evaporation to prevent thermal degradation of the product. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes), dry over anhydrous Na2SO4, and evaporate to yield the highly pure syn-ester.

References

  • Biodiesel Production via the Esterification of Free Fatty Acids Catalyzed by Novel Recyclable and Reusable Thiadiazole-Based Solid Organic Acid Catalyst. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • Method for Preparing 5-Amino-1,2,4-Thiadiazol Acetic Acid Derivatives. European Patent Office (EP0795551A1).
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). URL:[Link]

Sources

Technical Support Center: Optimizing Purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. The content is structured to address common challenges through practical, evidence-based troubleshooting and frequently asked questions, ensuring both scientific integrity and applicability in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of solvent selection for the target compound.

Question: What are the ideal properties of a recrystallization solvent for this compound?

Answer: The perfect solvent is one in which Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is highly soluble at an elevated temperature but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is the cornerstone of the recrystallization process.[3]

Beyond this primary requirement, an ideal solvent should also:

  • Not react with the compound: The solvent must be chemically inert to avoid sample degradation.[4]

  • Dissolve impurities readily at all temperatures or not at all: This allows impurities to either be filtered out from the hot solution (if insoluble) or remain in the cold mother liquor (if highly soluble).[2]

  • Have a relatively low boiling point: A lower boiling point (ideally <100 °C) facilitates easy removal from the purified crystals during the drying phase.[4][5]

  • Be non-toxic, inexpensive, and non-flammable: Safety and cost are critical practical considerations in solvent selection.

Question: How does the molecular structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate influence solvent choice?

Answer: The principle of "like dissolves like" is paramount.[6] The structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate contains several functional groups that dictate its polarity:

  • A heterocyclic 1,2,4-thiadiazole ring : Contains nitrogen and sulfur heteroatoms, contributing to its polarity.

  • An ether linkage (-O-): Adds polarity.

  • A methyl ester group (-COOCH₃): A polar functional group.

Given this combination of polar groups, the molecule can be classified as having moderate polarity. Therefore, solvents of similar polarity are excellent starting points for screening. These include:

  • Ethyl Acetate: Often works well for many organic compounds.[6]

  • Acetone: A polar aprotic solvent.[4]

  • Alcohols (Ethanol, Methanol, Isopropanol): Polar protic solvents that are commonly used for recrystallizing compounds with polar functionalities.[4][7] Patent literature for related thiadiazole compounds frequently mentions the use of ethyl acetate and alcohols like methanol and ethanol.[8][9][10]

Question: When should I use a single-solvent system versus a multi-solvent (or mixed-solvent) system?

Answer: A single-solvent system is preferred for its simplicity when a suitable solvent that meets all the ideal criteria can be found.[3][11] However, in many cases, no single solvent provides the optimal temperature-dependent solubility profile.

A multi-solvent system is employed when no single solvent is ideal.[2] This technique uses a pair of miscible solvents:

  • A "Good" or "Soluble" Solvent: One in which the compound is highly soluble, even at room temperature.

  • A "Poor" or "Insoluble" Solvent (Antisolvent): One in which the compound is insoluble or has very low solubility.[2]

The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until turbidity (cloudiness) appears. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal formation.[12]

Question: What are the most common impurities I might encounter during purification?

Answer: Impurities typically stem from unreacted starting materials, byproducts of the synthesis, or degradation products. For syntheses involving thiadiazoles, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the thiadiazole ring or the side chain.

  • Sulfur-related Impurities: Syntheses of thiadiazoles can sometimes lead to elemental sulfur or other sulfur-containing byproducts which can be difficult to remove.[8]

  • Side-Reaction Products: Isomers or products from alternative reaction pathways.

  • Residual Solvents: Trace amounts of solvents used in the reaction itself, such as DMF or DMSO, which can be challenging to remove.[6][13][14]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Problem: The compound "oils out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the solid comes out of solution as a liquid instead of a solid crystal lattice.[15] This typically happens when the solution becomes supersaturated at a temperature that is above the compound's melting point (or the melting point of an impure mixture).[5][15]

  • Causality & Solution 1: Solvent Boiling Point is Too High. If the solvent's boiling point is near or above the compound's melting point, the compound will melt before it can crystallize.

    • Action: Switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[4]

  • Causality & Solution 2: Cooling is Too Rapid. Rapid cooling can cause the compound to precipitate out of solution too quickly, not allowing enough time for an ordered crystal lattice to form.

    • Action: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[7]

  • Causality & Solution 3: High Impurity Level. Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Action: Re-dissolve the oil by adding more of the "good" solvent and heating.[16] Consider adding a small amount of activated charcoal to the hot solution to adsorb impurities (especially colored ones), followed by hot filtration before attempting to cool again.[12][16]

  • Causality & Solution 4: Insufficient Solvent. The concentration of the solute may be too high.

    • Action: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level.[16]

Problem: The compound dissolves, but no crystals form upon cooling. What are my next steps?

Answer: The failure of crystals to form from a cooled solution indicates that the solution is not supersaturated, or that nucleation has not been initiated.[15]

  • Causality & Solution 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[15] The solution is not saturated enough for crystals to form upon cooling.

    • Action: Reduce the solvent volume by gentle heating or using a rotary evaporator to remove a portion of the solvent.[15][16] Then, allow the more concentrated solution to cool again.

  • Causality & Solution 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or nucleation site to begin.

    • Action 1 (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod.[15][17] The microscopic scratches on the glass can provide nucleation sites.

    • Action 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution.[5][7][11] This "seed crystal" provides a template for further crystal growth.

  • Causality & Solution 3: Solution Not Cold Enough. The solubility of the compound at the current temperature may still be too high.

    • Action: Cool the solution further using an ice-water bath or by placing it in a refrigerator. Be patient, as crystallization can sometimes take hours.[17]

  • Causality & Solution 4 (Antisolvent Addition): If using a single-solvent system, you can try adding a "poor" solvent (antisolvent) dropwise to the cold solution to decrease the overall solubility of your compound and induce precipitation.[17]

Problem: My yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.[16]

  • Causality & Solution 1: Excessive Solvent. Using too much solvent during the initial dissolution step will result in a greater amount of product remaining in the solution upon cooling.

    • Action: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check the current mother liquor, evaporate a small sample; if a large amount of residue forms, significant product has been lost.[16] You can attempt to recover more product by partially evaporating the mother liquor and cooling it again for a second crop of crystals.

  • Causality & Solution 2: Incomplete Crystallization. The solution may not have been cooled sufficiently or for a long enough period.

    • Action: Ensure the flask is cooled in an ice bath for at least 20-30 minutes before filtration to maximize the precipitation of the solid.

  • Causality & Solution 3: Premature Crystallization during Hot Filtration. If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper.

    • Action: To prevent this, use a pre-heated filter funnel and flask, and add a small excess of solvent (~5%) before filtering to ensure the compound remains in solution.

Problem: The final product is colored, but it should be white/colorless. What happened?

Answer: A colored product indicates the presence of colored impurities that co-precipitated with your compound.

  • Causality & Solution 1: Highly Polar, Colored Impurities. These impurities are often large, conjugated molecules that have similar solubility profiles to the desired product.

    • Action: Perform the recrystallization again, but include a decolorizing carbon (charcoal) step.[3] After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass) to the solution. Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal and the adsorbed impurities. Then, allow the clear filtrate to cool as usual.

Section 3: Experimental Protocols

Protocol 3.1: Systematic Solvent Screening for Recrystallization

This protocol outlines a method to efficiently test multiple solvents to find a suitable candidate for recrystallization.

  • Place approximately 20-30 mg of your crude Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, swirling after each drop.

  • Observation 1 (Room Temp): If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent for a multi-solvent system.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): If the compound does not dissolve in a large volume of hot solvent, it is an unsuitable solvent.

  • If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observation 3 (Cold): The ideal solvent is one where a large quantity of crystals forms upon cooling. A good solvent will show a significant difference in solubility between hot and cold conditions.[2]

Protocol 3.2: Inducing Crystallization

If a cooled solution fails to produce crystals, use the following methods in order.

  • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the liquid level. The high-energy surfaces created can serve as nucleation points.[15][16]

  • Seeding: Add one or two small, pure crystals of the desired compound to the cold solution. This provides a template for crystal growth.[5][11]

  • Reducing Solvent Volume: If the above methods fail, gently warm the solution to evaporate a portion (e.g., 20-30%) of the solvent. Allow the solution to cool again.

  • Antisolvent Addition: If using a single-solvent system, add a miscible "poor" solvent drop-by-drop to the cold solution until persistent cloudiness is observed, then warm slightly until the solution is clear again before cooling.

Section 4: Data & Visualization

Table 1: Properties of Common Laboratory Solvents

This table provides a quick reference for selecting appropriate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Miscibility with Water
Hexane690.11.89No
Toluene1112.42.38No
Diethyl Ether352.84.34Slight
Ethyl Acetate774.46.02Slight
Acetone565.120.7Yes
2-Propanol (IPA)823.918.3Yes
Ethanol784.324.5Yes
Methanol655.132.7Yes
Acetonitrile825.837.5Yes
Water10010.280.1-

Data compiled from multiple sources.[4][18][19]

Diagram 1: Workflow for Solvent Selection and Purification

The following diagram illustrates the logical decision-making process for optimizing the purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Recrystallization Strategy cluster_2 Phase 3: Troubleshooting start Crude Product screen Screen Solvents (Protocol 3.1) (e.g., EtOH, EtOAc, Acetone, Toluene, Hexane) start->screen choice Ideal Solvent Found? screen->choice single_solvent Single-Solvent Recrystallization choice->single_solvent  Yes mixed_solvent Mixed-Solvent Recrystallization choice->mixed_solvent  No dissolve Dissolve in Min. Hot Solvent single_solvent->dissolve mixed_solvent->dissolve cool Slow Cool + Ice Bath dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Filter & Dry) crystals_form->collect  Yes troubleshoot TROUBLESHOOT crystals_form->troubleshoot  No troubleshoot_options Induce (Scratch/Seed) Concentrate Solution Add Antisolvent (Protocol 3.2) troubleshoot->troubleshoot_options troubleshoot_options->cool

Sources

Technical Support Center: Troubleshooting Thermal Degradation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, scaling up the synthesis of highly functionalized heterocyclic intermediates often presents unique chemical engineering challenges. A frequent bottleneck in the purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is its severe thermal degradation during distillation.

This guide synthesizes field-proven methodologies and mechanistic insights to help you design a self-validating, degradation-free purification workflow.

Frequently Asked Questions (FAQs)

Q: Why does Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate turn dark and lose mass during standard fractional distillation?

A: The root cause is the inherent electronic environment of the heterocycle. The 1,2,4-thiadiazole core is highly π -deficient, which strongly activates the 5-position toward nucleophilic attack and thermal cleavage [1]. When subjected to prolonged thermal stress (typically >120°C) during standard batch distillation, the C-O ether linkage connecting the thiadiazole to the methyl acetate group undergoes cleavage.

This thermal breakdown yields 3-methyl-1,2,4-thiadiazol-5-ol (or its tautomer) and reactive methyl glycolate intermediates that rapidly oligomerize, causing the characteristic dark discoloration and loss of yield[2].

Degradation A Methyl 2-[(3-methyl-1,2,4- thiadiazol-5-yl)oxy]acetate B Thermal Stress (> 120°C) A->B Heating C 3-methyl-1,2,4- thiadiazol-5-ol B->C C-O Cleavage D Methyl Glycolate Oligomers B->D Side Reactions

Fig 1: Thermal cleavage of the highly activated 5-oxy ether linkage under distillation stress.

Q: How can I modify my distillation setup to prevent this C-O bond cleavage?

A: The key to preserving thermally labile 5-alkoxy-1,2,4-thiadiazoles is minimizing thermal residence time . Standard batch distillation keeps the bulk material at boiling temperatures for hours, which guarantees degradation.

You must transition to a continuous evaporation technique, specifically Wiped Film Evaporation (WFE) or Short-Path Distillation (SPD) [3]. WFE spreads the crude mixture into a microscopic thin film on a heated cylinder under high vacuum. The compound vaporizes and condenses almost instantly, reducing the thermal residence time from hours to mere seconds.

Q: My WFE setup is still yielding slightly degraded product. Are there chemical factors I am missing?

A: Yes. Trace impurities from upstream synthesis—specifically residual acids (e.g., HCl, TFA) or transition metals—act as potent catalysts for ether cleavage. The nitrogen atoms (particularly N4) on the 1,2,4-thiadiazole ring are weakly basic. Protonation of N4 further withdraws electron density from the 5-position, drastically lowering the activation energy required for thermal degradation. You must perform a mild alkaline wash and rigorous drying prior to distillation to stabilize the molecule.

Quantitative Data: Distillation Techniques Comparison

To illustrate the causality between residence time, temperature, and recovery, compare the operational parameters below:

Distillation TechniqueOperating PressureEvaporator TempThermal Residence TimeTypical RecoveryProduct Purity
Fractional Batch Distillation 10 - 50 mbar140 - 160°C2 - 4 hours< 40% (Degraded)< 80%
Short-Path Distillation (SPD) 0.1 - 1 mbar110 - 130°C10 - 30 mins75 - 85%~ 92%
Wiped Film Evaporator (WFE) < 0.05 mbar90 - 105°C5 - 15 seconds> 90%> 98%

Experimental Protocol: Optimized WFE Purification

Implement the following step-by-step methodology to ensure a self-validating, high-yield purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Phase 1: Pre-Distillation Chemical Stabilization
  • Alkaline Wash: Dilute the crude reaction mixture in a non-polar solvent (e.g., MTBE or Dichloromethane). Wash twice with an equal volume of saturated aqueous NaHCO3​ to neutralize trace acids that catalyze ring degradation.

  • Chelation Wash (Optional): Wash with a 0.1 M EDTA solution to sequester trace transition metals left over from upstream coupling steps.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporator) ensuring the water bath temperature remains strictly below 40°C .

Phase 2: Degassing
  • High-Vacuum Degassing: Transfer the concentrated crude to a Schlenk flask. Apply high vacuum (< 1 mbar) at room temperature for 2 hours. Causality note: This removes dissolved gases and trace volatile solvents that cause "bumping" or vacuum spikes, which would otherwise disrupt the continuous film in the WFE.

Phase 3: Wiped Film Evaporation
  • System Equilibration: Set the WFE jacket temperature to 95°C and the internal condenser (cold finger) to 5°C. Establish a stable, deep vacuum of < 0.05 mbar.

  • Continuous Feed: Introduce the degassed crude into the WFE at a controlled feed rate (e.g., 2-3 mL/min for a standard lab-scale unit). Ensure the wiper blades are rotating at the manufacturer's recommended speed (typically 300-400 RPM) to maintain a uniform thin film.

  • Collection & Storage: Collect the purified Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate in a receiving flask pre-purged with Argon. Seal the flask under an Argon atmosphere and store at 4°C, protected from light.

WFE_Workflow N1 1. Crude Mixture N2 2. Acid-Free Wash (Sat. NaHCO3) N1->N2 N3 3. High Vacuum Degassing (< 1 mbar, 40°C) N2->N3 N4 4. Wiped Film Evaporator (< 0.05 mbar, 95°C) N3->N4 N5 5. Rapid Condensation (Cold Finger at 5°C) N4->N5 N6 6. Pure Product (Stored under Argon) N5->N6

Fig 2: Optimized Wiped Film Evaporation (WFE) workflow to minimize thermal residence time.

References

  • Title: Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Phase II – Page 3 - New Drug Approvals (Distillation Protocols for Heterocyclic Intermediates) Source: New Drug Approvals URL: [Link]

Solving low conversion rates in Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. This resource is designed for researchers, chemists, and process development professionals encountering challenges, particularly diminished conversion rates, during the scale-up of this critical synthesis. We will explore the underlying chemical principles, diagnose common failure points, and provide actionable, field-tested protocols to optimize your process.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in conversion rate when scaling the synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate from the lab (10g scale) to the pilot plant (1kg scale). What are the most probable causes?

This is a classic scale-up challenge. The drop in conversion is rarely due to a single issue but rather an interplay of factors that are masked at the laboratory scale. The primary culprits are typically:

  • Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as you scale up.[1] This means heat generated during the reaction (e.g., from base addition) cannot be dissipated as efficiently, leading to temperature spikes that can cause product decomposition or favor side reactions.[1][2] Similarly, inefficient mixing can create localized zones of high reagent concentration, leading to poor reaction kinetics and byproduct formation.[3][4]

  • Competing Side Reactions: The reaction, a variation of the Williamson ether synthesis, is susceptible to competing pathways that become more prominent under suboptimal scale-up conditions.[5][6] The most significant of these is N-alkylation , where the methyl acetate group attaches to a ring nitrogen instead of the desired exocyclic oxygen.[7]

  • Phase and Solubility Issues: The solubility of the deprotonated 5-hydroxy-3-methyl-1,2,4-thiadiazole salt may be limited in common organic solvents. At a larger scale, this can lead to a heterogeneous mixture that reacts slowly and incompletely without proper agitation or the use of a phase-transfer catalyst.

Q2: What is the primary reaction mechanism, and what are its inherent vulnerabilities?

The synthesis is an O-alkylation , a type of Williamson ether synthesis, proceeding via an SN2 mechanism.[5] The core steps are:

  • Deprotonation: A base removes the acidic proton from 5-hydroxy-3-methyl-1,2,4-thiadiazole, generating a thiadiazolate anion.

  • Nucleophilic Attack: This anion then acts as a nucleophile, attacking the electrophilic carbon of methyl 2-bromoacetate (or a related haloacetate), displacing the bromide to form the ether linkage.

The key vulnerability lies in the nature of the thiadiazolate anion. It is an ambident nucleophile , meaning it has two reactive sites: the oxygen and at least one of the ring nitrogens.[7] This duality creates a competition between the desired O-alkylation and the undesired N-alkylation.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to identifying and resolving the root causes of low conversion.

Problem: High Levels of Unreacted 5-hydroxy-3-methyl-1,2,4-thiadiazole

If you observe significant amounts of your starting nucleophile, it points to an issue with the initial deprotonation or the subsequent nucleophilic attack.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation Switch to a stronger, non-nucleophilic base like Potassium tert-butoxide or Sodium Hydride (NaH). Ensure stoichiometry is at least 1.05-1.10 equivalents.The pKa of the N-H or O-H bond in the thiadiazole starting material requires a sufficiently strong base for complete deprotonation. Incomplete formation of the nucleophile is a direct cause of low conversion.
Poor Nucleophile Solubility Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[8] A typical starting point is 5-10 mol%.The potassium or sodium salt of the thiadiazole may have poor solubility in solvents like THF or ACN. A PTC forms a lipophilic ion pair with the anion, shuttling it into the organic phase where it can react with the haloacetate.[9][10]
Presence of Water Use anhydrous solvents and ensure starting materials are dry. If using NaH, pre-wash it with anhydrous hexane to remove mineral oil.Water will consume the base and the highly reactive nucleophile, quenching the reaction. This is especially critical when using strong bases like NaH.
Problem: Formation of a Major Isomeric Byproduct

The most common and challenging byproduct is the N-alkylated isomer. Distinguishing between N- and O-alkylation is crucial for optimization.

Possible Cause Troubleshooting Suggestion Scientific Rationale
N-Alkylation Favored 1. Change the Solvent: Switch from polar aprotic solvents (like DMF or DMSO) to less polar solvents (like THF or Dioxane). 2. Change the Base/Counter-ion: Potassium bases (e.g., K₂CO₃, KOtBu) often favor O-alkylation over sodium bases.[7] The larger, "softer" potassium cation associates less tightly with the oxygen, making it more available for reaction.According to Hard and Soft Acids and Bases (HSAB) theory, O-anions are "harder" nucleophiles and ring N-anions are "softer". Polar aprotic solvents solvate the cation, leaving a "naked," highly reactive anion where the more nucleophilic nitrogen can dominate. Less polar solvents promote ion-pairing, which sterically shields the nitrogen and favors attack by the more accessible oxygen.[7]
Elimination of Haloacetate 1. Lower the Reaction Temperature: Maintain strict temperature control, especially during base and haloacetate addition. Target 0-25 °C initially. 2. Use a Weaker Base: If possible, use a base like K₂CO₃ instead of stronger alkoxides.Methyl bromoacetate can undergo E2 elimination to form methyl glyoxylate derivatives, especially at higher temperatures and with strong, sterically hindered bases.[6][11] Lowering the temperature ensures the SN2 substitution pathway is kinetically favored.[6]
Ester Hydrolysis Use a non-nucleophilic base and rigorously exclude water. Ensure workup conditions are not overly basic or acidic for prolonged periods.The methyl ester on both the reactant and product is susceptible to hydrolysis under harsh basic or acidic conditions, especially in the presence of water, leading to the corresponding carboxylic acid and reducing the yield of the desired product.

Visualizing the Reaction and Troubleshooting Path

A clear understanding of the competing pathways and a logical workflow are essential for effective problem-solving.

cluster_reaction Reaction Pathways SM 5-Hydroxy-3-methyl- 1,2,4-thiadiazole Anion Thiadiazolate Anion (Ambident Nucleophile) SM->Anion + Base Base Base (e.g., K₂CO₃) Prod_O Desired Product (O-Alkylation) Anion->Prod_O + Methyl Bromoacetate (Attack via Oxygen) Prod_N Byproduct (N-Alkylation) Anion->Prod_N + Methyl Bromoacetate (Attack via Nitrogen) Alkyl Methyl Bromoacetate caption1 Fig 1: Competing O- vs. N-Alkylation Pathways.

Experimental Protocols

Protocol 1: Diagnostic Lab-Scale Reaction with Phase-Transfer Catalysis

This protocol is designed to maximize conversion and selectivity at the lab scale, providing a robust baseline before re-attempting scale-up.

  • Reactor Setup: To a dry, inerted (N₂/Ar) 250 mL jacketed reactor equipped with an overhead stirrer, thermocouple, and condenser, add 5-hydroxy-3-methyl-1,2,4-thiadiazole (10.0 g, 1.0 equiv).

  • Solvent and Reagents: Add anhydrous Acetonitrile (ACN, 100 mL), powdered Potassium Carbonate (K₂CO₃, 1.2 equiv), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv).

  • Initial Stirring: Begin vigorous stirring (300-400 RPM) and heat the slurry to 40-45 °C for 30 minutes to ensure good dispersion.

  • Reagent Addition: Slowly add Methyl 2-bromoacetate (1.05 equiv) dropwise via syringe pump over 1 hour, maintaining the internal temperature below 50 °C. The addition rate is critical to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress every hour by TLC or HPLC. The reaction is typically complete within 4-8 hours at this temperature.

  • Workup: Once complete, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ACN (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude oil in Ethyl Acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.[6]

Protocol 2: Analytical Method for Reaction Monitoring (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 5-hydroxy-3-methyl-1,2,4-thiadiazole -> N-alkylated byproduct -> O-alkylated product (typical, must be confirmed with standards).

References

  • BenchChem. (n.d.). Troubleshooting Common Side Reactions in 1,3,4-Thiadiazole Synthesis.
  • Diiv. (2022). Influence of mixing and heat transfer in process scale-up. DiVA portal.
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
  • Scribd. (2019).
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • Lirias. (n.d.).
  • eGyanKosh. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Wikipedia. (n.d.).
  • Biomedres. (2022).
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H).

  • Merck. (n.d.).
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Vedantu. (2024).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • askIITians. (2025).
  • Semantic Scholar. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • ACS Publications. (2014).
  • NextSDS. (n.d.). methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)
  • Google Patents. (n.d.).
  • PMC. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
  • ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • ResearchGate. (2025). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
  • PubMed. (2025). Direct stereoselective C(sp3)
  • Organic Chemistry Portal. (n.d.).
  • Molecules. (2005).

Sources

Technical Support Center: Recrystallization of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the purification of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1] This document, designed for researchers and drug development professionals, provides in-depth, field-tested guidance on recrystallization, moving beyond basic steps to explain the critical reasoning behind each part of the process.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Recrystallization

This section addresses the foundational principles that underpin a successful purification.

Q1: What is the core principle of recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds.[2] It leverages the differential solubility of a target compound and its impurities in a chosen solvent at different temperatures.[3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] A successful recrystallization involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[2][4] As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[4]

Q2: How do I select the perfect solvent? It seems like trial and error.

A2: While there is an element of empirical testing, solvent selection is a guided process based on established principles.[5][6] The ideal solvent should meet four key criteria:

  • High-Temperature Solubility: It must readily dissolve the target compound at or near its boiling point.[7]

  • Low-Temperature Insolubility: The compound must be poorly soluble in the same solvent at room or ice-bath temperatures to allow for recovery.[3][7]

  • Impurity Profile: Impurities should either be highly soluble at all temperatures (so they stay in the mother liquor) or insoluble at all temperatures (so they can be removed via hot filtration).[7]

  • Inertness & Volatility: The solvent must not react with the compound, and it should have a relatively low boiling point to be easily removed from the final crystals during drying.[4]

A good starting point is the "like dissolves like" principle.[2][5] Given the structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, which contains both polar (ester, thiadiazole) and non-polar (methyl) groups, solvents of intermediate polarity are excellent candidates.

Q3: What is a "solvent pair" and when should I use one?

A3: A solvent pair is used when no single solvent meets all the criteria for a good recrystallization. It consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[5]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethanol-water and toluene-hexane.[5]

Section 2: Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch, it is essential to screen a range of solvents to identify the optimal system.

Objective: To determine the best solvent or solvent pair for recrystallizing Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Methodology:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise, starting with about 0.5 mL.[8]

  • Agitate the tube at room temperature and record the solubility ("Insoluble," "Slightly Soluble," or "Soluble"). A solvent that dissolves the compound completely at room temperature is unsuitable.[5]

  • For tubes where the compound is insoluble or slightly soluble, gently heat the mixture in a hot water bath towards the solvent's boiling point.[7]

  • Continue adding small amounts of the hot solvent until the solid just dissolves. Record your observations. An ideal solvent will dissolve the compound completely at a high temperature.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.[2]

  • Observe the quantity and quality of the crystals formed. The best solvent is one that shows poor solubility at low temperatures but high solubility at high temperatures, and yields a good recovery of crystalline solid upon cooling.[8]

Table 1: Recommended Solvents for Screening

Solvent Polarity Boiling Point (°C) Rationale & Notes
Ethanol Polar Protic 78 Often a good choice for moderately polar compounds. Can be used in a pair with water.
Isopropanol Polar Protic 82 Similar to ethanol, slightly less polar.
Ethyl Acetate Polar Aprotic 77 A common solvent for ester-containing compounds.
Acetone Polar Aprotic 56 Tends to be a very strong solvent; may prevent crystallization. Use with caution.[6]
Toluene Non-polar 111 Good for less polar compounds; its higher boiling point allows for a large temperature gradient.[5]

| Heptane/Hexane | Non-polar | 98 / 69 | Likely to be a poor solvent; best used as the "anti-solvent" in a solvent pair with a more polar solvent. |

Protocol 2: Preparative-Scale Recrystallization Workflow

This protocol outlines the full recrystallization process based on the results from your solvent screening.

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities or charcoal are present, filter solution while hot. A->B Insoluble impurities? C 3. Slow Cooling Allow solution to cool undisturbed to room temperature, then chill in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection Collect crystals via vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals to a constant weight to remove all solvent. E->F

Caption: Standard workflow for preparative recrystallization.

Detailed Steps:

  • Dissolution: Place the crude Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to boiling. Continue adding the minimum amount of hot solvent needed to fully dissolve the solid.[2]

  • Decolorization (If Necessary): If your solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.[3]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3][9] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The solid is considered dry when it reaches a constant weight.[2]

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides solutions to common issues.

Troubleshooting_Tree cluster_1 Troubleshooting Path 1 cluster_2 Troubleshooting Path 2 cluster_3 Troubleshooting Path 3 cluster_4 Troubleshooting Path 4 Start After Cooling Solution... Outcome1 No Crystals Form Start->Outcome1 Outcome2 Compound 'Oils Out' Start->Outcome2 Outcome3 Yield is Very Low Start->Outcome3 Outcome4 Crystals Look Impure Start->Outcome4 Cause1a Cause: Too much solvent Outcome1->Cause1a Cause1b Cause: Supersaturation Outcome1->Cause1b Cause2a Cause: Solution too concentrated or cooled too fast. Outcome2->Cause2a Cause3a Cause: Too much solvent used or wash was not ice-cold. Outcome3->Cause3a Cause4a Cause: Crystallization was too rapid, trapping impurities. Outcome4->Cause4a Solution1a Solution: Boil off excess solvent and re-cool. Cause1a->Solution1a Solution1b Solution: Scratch flask with glass rod or add a seed crystal. Cause1b->Solution1b Solution2a Solution: Reheat, add more solvent, and cool very slowly. Cause2a->Solution2a Solution3a Solution: Concentrate mother liquor to recover a second crop of crystals. Cause3a->Solution3a Solution4a Solution: Re-dissolve crystals and cool more slowly. Consider charcoal treatment. Cause4a->Solution4a

Caption: Decision tree for common recrystallization problems.

Q4: My solution has cooled, but no crystals have formed. What went wrong?

A4: This is a very common issue.

  • Most Likely Cause: You have used too much solvent.[10] The solution is unsaturated even at low temperatures.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[9] Allow it to cool again.

  • Possible Cause: The solution is supersaturated and requires nucleation to begin crystallization.[10]

    • Solution 1: Gently scratch the inner wall of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.[2][10]

    • Solution 2: Add a "seed crystal" – a tiny amount of the pure compound – to the solution to initiate crystallization.[10]

Q5: My compound separated as an oil, not as crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the boiling point of the solvent is too high.[10]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the concentration. Allow the solution to cool much more slowly.[10] Insulating the flask by placing it on a cork ring or paper towels can help.[9]

Q6: My final yield is extremely low. Where did my product go?

A6: A low yield can result from several factors.

  • Cause: Using too much solvent during dissolution, which leaves a significant amount of product in the mother liquor.[9]

    • Solution: You can often recover more product by boiling off some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause: Premature crystallization during a hot filtration step.

    • Solution: Ensure your filtration apparatus is pre-heated and that you use a slight excess of solvent before filtering to keep the product dissolved.

  • Cause: Washing the collected crystals with too much solvent or with solvent that was not ice-cold.[2]

    • Solution: Always use a minimum amount of ice-cold solvent for washing.

Q7: My crystals formed, but they are colored. How do I fix this?

A7: This indicates the presence of colored impurities that co-crystallized with your product.

  • Solution: Redissolve the crystals in the minimum amount of hot solvent. Add a small amount (1-2% of the solute's weight) of activated charcoal (Norit) to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool slowly as before.

Section 4: Purity Assessment

After recrystallization, it is crucial to assess the purity of the final product.

Q8: How do I know if the recrystallization was successful?

A8: The primary method for assessing the purity of a crystalline solid is by measuring its melting point range.[8]

  • Pure Compounds: A pure compound will melt over a very narrow temperature range (typically < 2 °C).[8]

  • Impure Compounds: Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower) and broadened (melt over a wider range).

By comparing the melting point of your crude starting material to that of your recrystallized product, you can effectively gauge the success of the purification. A sharper, higher melting point indicates a purer compound.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). Benchchem.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization1. (n.d.). University of Missouri-St. Louis.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization in the Organic Chemistry Laboratory. (2025). Chemical Education Xchange.
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). Google Patents.

Sources

Reducing byproducts in the synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Overview of the Synthesis

The target molecule is typically synthesized via a Williamson ether synthesis. This involves the reaction of 3-methyl-1,2,4-thiadiazol-5-ol (or its tautomeric amide form) with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base. The reaction proceeds through an SN2 mechanism where the deprotonated hydroxyl group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate.[1]

While seemingly straightforward, this reaction can be complicated by several side reactions, leading to the formation of undesirable byproducts. This guide will address the most common issues encountered during this synthesis.

Troubleshooting Guide: Common Byproducts and Solutions

This section is dedicated to identifying and mitigating specific byproducts that can compromise the yield and purity of your target compound.

Issue 1: Formation of the N-Alkylated Isomer

Q1: I've isolated a byproduct with the same mass as my product, but it has a different NMR spectrum. How can I confirm if it's the N-alkylated isomer?

A: This is the most common and often most challenging byproduct to separate. The starting material, 3-methyl-1,2,4-thiadiazol-5-ol, exists in tautomeric equilibrium with 3-methyl-1,2,4-thiadiazol-5(4H)-one. This ambident nucleophile has two potential sites for alkylation: the exocyclic oxygen (O-alkylation, desired product) and the ring nitrogen at the 4-position (N-alkylation, byproduct).

To confirm the structure, advanced NMR techniques are invaluable.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the methylene protons of the acetate group (-O-CH₂ -COOCH₃) and the C5 carbon of the thiadiazole ring. For the desired O-alkylated product, a 3J-coupling correlation should be observed. For the N-alkylated isomer, this correlation will be absent, and instead, you'll see correlations to the C5 and C3 carbons from the N-CH₂ protons.

  • 13C NMR: The chemical shift of the C5 carbon can be indicative. O-alkylation typically results in a more downfield shift for C5 compared to N-alkylation.

Q2: What reaction conditions favor the formation of the undesired N-alkylated byproduct?

A: The ratio of N- to O-alkylation is highly dependent on several factors that influence the "hardness" or "softness" of the nucleophile and electrophile, as well as solvent effects.[4][5][6]

  • Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation. These solvents solvate the cation of the base but leave the anion relatively "naked" and highly reactive. The nitrogen atom, being generally more nucleophilic than the oxygen in such systems, can react preferentially.

  • Base/Counter-ion: Strong bases that lead to a fully dissociated "free" anion (e.g., Sodium Hydride) in aprotic solvents can increase the proportion of N-alkylation.

  • Temperature: Higher reaction temperatures can sometimes favor N-alkylation.

Q3: How can I modify my protocol to favor O-alkylation and reduce the N-alkylated byproduct?

A: To maximize the yield of your desired product, you need to create conditions that favor reaction at the oxygen atom.

  • Choice of Base and Solvent: The combination of a weaker base and a polar protic solvent is often effective. Using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a solvent like acetone, ethanol, or acetonitrile is a standard approach.[7] In these conditions, ion-pairing and hydrogen bonding can make the oxygen atom a more available and reactive nucleophile.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be highly effective. PTC facilitates the transfer of the thiadiazole anion from the solid or aqueous phase to the organic phase where the alkylating agent is, often leading to higher selectivity for O-alkylation.

  • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature to 50°C) can improve selectivity. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side reactions.

Caption: Troubleshooting workflow for N-alkylation.

Issue 2: Hydrolysis of the Methyl Ester

Q4: My final product is contaminated with a more polar impurity, which I suspect is the corresponding carboxylic acid. What causes this?

A: This byproduct is Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid, formed by the hydrolysis of the methyl ester group on your product. This is a common issue if reaction or workup conditions are too basic or acidic. The 1,2,4-thiadiazole ring is generally stable, but ester groups are susceptible to hydrolysis.[8]

Q5: How can I prevent the hydrolysis of my product?

A: Careful control of pH during the reaction and workup is critical.

  • Use a Stoichiometric Amount of Base: Employing a large excess of a strong base (like NaOH or KOH) can promote hydrolysis. Use a milder base like K₂CO₃ and limit the excess to 1.1-1.5 equivalents.

  • Aqueous Workup: During the workup, avoid prolonged exposure to strongly acidic or basic conditions. If you perform an aqueous wash, ensure the pH does not deviate significantly from neutral. If an acid wash is needed to remove residual base, use a dilute solution (e.g., 1M HCl) and perform the extraction quickly.

  • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions and filtering the base out before quenching can prevent hydrolysis during the reaction itself.

Issue 3: Unreacted Starting Materials

Q6: My reaction seems to stall, and I'm left with a significant amount of unreacted 3-methyl-1,2,4-thiadiazol-5-ol. How can I drive the reaction to completion?

A: Incomplete conversion is usually due to insufficient reactivity.

  • Alkylating Agent: Methyl bromoacetate is more reactive than methyl chloroacetate due to bromide being a better leaving group. If you are using the chloro- version, switching to the bromo- may improve conversion.[1]

  • Base Strength: The base must be strong enough to deprotonate the thiadiazol-5-ol (pKa is acidic, but varies with structure). If K₂CO₃ is ineffective, a slightly stronger base like cesium carbonate (Cs₂CO₃) could be beneficial, as it's known to enhance O-alkylation rates.

  • Temperature: Gently increasing the reaction temperature (e.g., from room temperature to reflux in acetone) can increase the reaction rate. Monitor carefully for the appearance of byproducts.

  • Solubility: Ensure your starting material and base are sufficiently soluble in the chosen solvent. If solubility is an issue, switching to a solvent like acetonitrile or using a phase-transfer catalyst might help.

General FAQs and Process Optimization

Q7: Which base is optimal for this synthesis?

A: There is no single "best" base, as the optimal choice depends on the solvent and desired selectivity. However, a good starting point is potassium carbonate (K₂CO₃) due to its moderate basicity, low cost, and tendency to favor O-alkylation.

BaseTypical SolventProsCons
K₂CO₃ Acetone, AcetonitrileGood O-selectivity, low cost, easy to handle.Moderate reactivity, may require heat.
Cs₂CO₃ Acetonitrile, DMFHigh reactivity, often excellent O-selectivity.Higher cost.
NaH THF, DMFVery strong base, drives reaction quickly.Often leads to poor N/O selectivity.[4]
DBU AcetonitrileHomogeneous reaction, strong non-nucleophilic base.Can be difficult to remove, higher cost.

Q8: What analytical methods are best for monitoring this reaction?

A:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the consumption of starting materials and the appearance of the product and byproducts. Use a solvent system like Ethyl Acetate/Hexane. The product will be less polar than the starting thiadiazol-ol and the hydrolyzed acid byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the product and byproducts (like the N-alkylated isomer) and for tracking reaction progress with high sensitivity.

Experimental Protocol: Optimized Synthesis

This protocol is designed to favor O-alkylation and minimize common byproducts.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1,2,4-thiadiazol-5-ol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting material).

  • Reagent Addition: Add methyl bromoacetate (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and stir. Monitor the reaction progress every hour using TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

G cluster_reactants Reactants & Conditions SM1 3-methyl-1,2,4-thiadiazol-5-ol Intermediate Intermediate SM2 Methyl Bromoacetate Base K₂CO₃ (Base) Acetone (Solvent) Product Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (Desired Product) Byproduct1 N-Alkylated Isomer Intermediate->Product O-Alkylation Intermediate->Byproduct1 N-Alkylation (Side Reaction)

Caption: Synthesis of the target ether and key byproduct.

References

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • 174 Thiadiazoles and Their Properties - ISRES.
  • Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives - Life Academy of Nanoscience & Biotechnology. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. [Link]

  • Williamson Ether Synthesis - YouTube. [Link]

  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google P
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - Molecules. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles - Royal Society of Chemistry. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H) - Arkivoc. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - Molecules. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates - The Journal of Organic Chemistry. [Link]

  • methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate - ChemSynthesis. [Link]

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION - Heriot-Watt Research Portal. [Link]

  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Enzymes-Assisted Generation of Thiols from Thioacetates - Nestlé Research Centre. [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Method Validation for Determining the Purity of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison and validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this specific purpose. We will delve into the causality behind experimental choices, ensuring that every described protocol is part of a self-validating system, grounded in authoritative regulatory standards.

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6][7][8][9][10][11][12]

The Analytical Challenge: Purity of a Thiadiazole Derivative

Thiadiazole derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[13][14] Ensuring the purity of these compounds is a critical aspect of drug development and quality control.[13] Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate presents a typical analytical challenge for purity assessment, where potential impurities may arise from the synthesis process, degradation, or storage. These can include starting materials, by-products, and various degradation products. A well-validated HPLC method must be able to separate, detect, and quantify these impurities with high precision and accuracy.

Method Development: A Strategic Approach

The development of a stability-indicating HPLC method is the foundational step. Reverse-phase HPLC is often the technique of choice for small molecules due to its versatility and robustness.[13][15][16] Our objective is to achieve optimal separation between the main peak of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate and all potential impurities.

Initial Chromatographic Conditions

A logical starting point for method development involves screening different columns and mobile phases. Based on the polarity of the target analyte, a C18 column is a suitable initial choice. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Starting Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier in reverse-phase HPLC.
Gradient 20-80% B over 20 minutesA broad gradient helps to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic and conjugated systems.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

These initial conditions serve as a baseline for optimization, which involves adjusting the gradient, pH of the mobile phase, and trying different stationary phases to achieve the desired resolution and peak shape.

Method Validation: The Cornerstone of Reliability

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[6][9] The validation process involves a series of experiments to assess the method's performance characteristics.

The Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

Caption: A flowchart of the HPLC method validation process.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[15] The goal is to achieve 5-20% degradation of the active substance.[15]

  • Impurity Spiking: Analyze a sample of the drug substance spiked with known impurities.

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte or its impurities.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all known impurities and degradation products.

  • The peak purity of the main peak should be evaluated using a diode array detector (DAD) to confirm its homogeneity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[17]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Hypothetical Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is often assessed by recovery studies.[5]

Experimental Protocol:

  • Prepare placebo samples spiked with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Mean Recovery 99.8
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Hypothetical Data:

ParameterAnalyst 1 / Day 1 (RSD%)Analyst 2 / Day 2 (RSD%)
Repeatability 0.8%0.9%
Intermediate Precision -1.2% (between analysts/days)
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ must be precise and accurate.

Hypothetical Data:

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze a system suitability solution under each of these varied conditions and evaluate the impact on the results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay results should not deviate significantly from the results obtained under the original conditions.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Before each analytical run, inject a system suitability solution (a standard solution of the drug substance).

  • Evaluate key chromatographic parameters.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Comparison with Alternative Methods

While HPLC is the gold standard for purity analysis, other techniques exist.

MethodAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High resolution, sensitivity, and precision; suitable for quantitative analysis.[15]Can be time-consuming for method development.
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times and higher resolution than HPLC.Requires specialized high-pressure equipment.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many APIs.
Capillary Electrophoresis (CE) High efficiency and resolution; requires small sample volumes.Lower sensitivity and reproducibility compared to HPLC.

For the purity determination of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, HPLC offers the best balance of performance, reliability, and accessibility in a pharmaceutical quality control setting.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for determining the purity of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. By adhering to the principles of scientific integrity and regulatory guidelines, the described method validation ensures the generation of reliable and defensible data, which is crucial for the advancement of new therapeutic agents. The detailed protocols and acceptance criteria provide a clear roadmap for researchers and drug development professionals to establish and validate their own analytical methods. The ultimate goal of method validation is to ensure that every measurement is a true reflection of the sample's quality, thereby safeguarding patient safety.[2]

References

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • EMA. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • ResearchGate. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]

  • PMC. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. [Link]

  • ResearchGate. (n.d.). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • Journal of Kufa for Chemical Sciences. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • IAEA. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • PubMed. (2025). Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents. [Link]

  • PubMed. (2000). Synthesis of 5-(4-alkoxy-[1][5][13]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. [Link]

Sources

Comparing reactivity of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate vs ethyl acetate analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate and its Ethyl Acetate Analog

For professionals in chemical research and drug development, a nuanced understanding of molecular reactivity is paramount. The choice between seemingly similar analogs, such as a methyl ester and an ethyl ester, can have profound implications for a compound's stability, metabolic fate, and overall efficacy. This guide provides a detailed comparative analysis of the reactivity of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate and its corresponding ethyl ester analog. We will dissect the electronic and steric factors governing their reactivity, present supporting experimental data from analogous systems, and provide detailed protocols for their empirical evaluation.

Molecular Structure and Inherent Electronic Effects

The fundamental difference between the two molecules lies in the alkyl group of the ester functionality (a methyl vs. an ethyl group). However, the reactivity of this ester is significantly influenced by the rest of the molecular scaffold, particularly the 3-methyl-1,2,4-thiadiazole ring.

Chemical Structures:

  • Molecule A: Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

  • Molecule B: Ethyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

The 1,2,4-thiadiazole ring is an electron-deficient heteroaromatic system.[1] This is due to the presence of two electronegative nitrogen atoms. The electron density is particularly low at the C5 position, which is bonded to the oxyacetate side chain.[1] This strong electron-withdrawing effect propagates through the ether oxygen to the ester carbonyl group. Consequently, the carbonyl carbon in both molecules is rendered highly electrophilic and thus susceptible to nucleophilic attack.

G cluster_0 Electronic Influence on the Ester Carbonyl Thiadiazole 3-Methyl-1,2,4-thiadiazole Ring (Strongly Electron-Withdrawing) Oxygen Ether Oxygen Thiadiazole->Oxygen Inductive Effect (-I) Carbonyl Ester Carbonyl Carbon (Electrophilic Center) Oxygen->Carbonyl Increases Electrophilicity Nucleophile Nucleophile (e.g., H₂O, OH⁻) Nucleophile->Carbonyl Nucleophilic Attack

Caption: Electronic influence of the thiadiazole ring.

Theoretical Reactivity Comparison: Steric vs. Electronic Factors

When comparing the methyl and ethyl esters, two primary factors come into play: steric hindrance and activation energy.

The Role of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents near the reaction center.[2] The ethyl group is larger than the methyl group. This increased bulk provides a greater steric shield around the electrophilic carbonyl carbon, making it more difficult for a nucleophile to approach and attack.[3][4] In contrast, the smaller methyl group offers less of a steric impediment. Therefore, based on steric effects alone, the methyl ester is predicted to be more reactive than its ethyl analog.

Activation Energy Considerations

The transition state of a nucleophilic acyl substitution (such as hydrolysis) involves the formation of a tetrahedral intermediate. The increased steric strain caused by the bulkier ethyl group in this crowded transition state raises its energy. A higher energy transition state corresponds to a higher activation energy (Ea) for the reaction. According to kinetic theory, a reaction with a higher activation energy will proceed at a slower rate.[5] Computational and experimental studies on similar ester series have confirmed that the activation energy for the base-catalyzed hydrolysis of ethyl esters is indeed higher than that of the corresponding methyl esters.[5]

G cluster_methyl Methyl Ester Reactivity cluster_ethyl Ethyl Ester Reactivity Methyl Ester Methyl Ester Low Steric Hindrance Low Steric Hindrance Methyl Ester->Low Steric Hindrance Lower Activation Energy Lower Activation Energy Low Steric Hindrance->Lower Activation Energy Higher Reactivity Higher Reactivity Lower Activation Energy->Higher Reactivity Ethyl Ester Ethyl Ester High Steric Hindrance High Steric Hindrance Ethyl Ester->High Steric Hindrance Higher Activation Energy Higher Activation Energy High Steric Hindrance->Higher Activation Energy Lower Reactivity Lower Reactivity Higher Activation Energy->Lower Reactivity

Caption: Logic flow for comparing ester reactivity.

Supporting Experimental Data from Analogous Systems

Ester PairReaction ConditionMethyl Ester Half-Life (t½)Ethyl Ester Half-Life (t½)ObservationReference
Methylbenzoate vs. EthylbenzoateRat Plasma Hydrolysis36 min17 minMethyl ester is more stable[5]
Methylbenzoate vs. EthylbenzoateBase-Catalyzed HydrolysisHigher t½Lower t½Methyl ester is less reactive[5]
Methyl Lactate vs. Ethyl LactateAutocatalytic Hydrolysis (40 °C)Faster reactionSlower reactionMethyl ester is more reactive[6]
Flumazenil Methyl vs. Ethyl EsterRat Plasma Hydrolysis238 min89 minMethyl ester is more stable[5]

Note: The data from rat plasma hydrolysis introduces enzymatic factors, where substrate specificity can sometimes invert reactivity trends seen in simple chemical hydrolysis. However, in many cases, the trend holds. For instance, in a study of indomethacin prodrugs, steric hindrance was a key factor in determining the rate of enzymatic hydrolysis by human carboxylesterase (hCE1).[7]

The consistent observation across various chemical systems is that the smaller methyl group generally leads to faster reaction rates in non-enzymatic hydrolysis, validating our theoretical framework.[5][6]

Experimental Protocols for Empirical Reactivity Comparison

To empirically validate the predicted reactivity difference, the following experimental protocols can be employed.

Protocol 1: Comparative Base-Catalyzed Hydrolysis via HPLC Monitoring

This experiment measures the rate of disappearance of the parent ester under basic conditions, providing a direct measure of chemical stability.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both the methyl and ethyl esters in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Reaction Initiation:

    • In separate temperature-controlled vials (e.g., 25°C), add 9.9 mL of a 0.01 M sodium hydroxide solution in 50:50 water:acetonitrile.

    • To initiate the reaction, add 100 µL of the 10 mM ester stock solution to its respective vial (final concentration: 100 µM). Start a timer immediately.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 1 mL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding 10 µL of 1 M hydrochloric acid to neutralize the base.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the disappearance of the ester peak (e.g., at 254 nm).

  • Data Analysis: Plot the natural logarithm of the ester peak area versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the methyl and ethyl esters.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare 10 mM Ester Stock Solutions C Initiate Reaction: Add Stock to Buffer A->C B Prepare 0.01 M NaOH Reaction Buffer B->C D Take Aliquots at Time Points (t=0, 5, 15...) C->D E Quench Aliquots with 1 M HCl D->E F Analyze via HPLC E->F G Plot ln(Area) vs. Time F->G H Calculate Rate Constants (k) and Compare G->H

Caption: Workflow for comparative hydrolysis study.

Protocol 2: Comparative Enzymatic Stability using Liver Microsomes

This protocol assesses metabolic stability, which is crucial for drug development. It measures the rate of metabolism by enzymes, primarily esterases, present in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the esters in DMSO.

    • Thaw pooled liver microsomes (e.g., human or rat) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the diluted microsome solution to 37°C for 5 minutes.

    • Initiate the reaction by adding the ester stock solution to the microsomes (final ester concentration: 1 µM; final DMSO concentration: <0.1%).

  • Time-Point Sampling: At designated time points (e.g., 0, 10, 30, 60, 90 minutes), withdraw 100 µL aliquots.

  • Reaction Termination: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Monitor the disappearance of the parent compound's mass transition.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in-vitro half-life (t½).

Conclusion

Based on fundamental principles of chemical reactivity, Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is predicted to be more reactive and chemically less stable than its ethyl acetate analog. This is primarily due to the lower steric hindrance of the methyl group, which facilitates easier nucleophilic attack on the ester carbonyl and results in a lower activation energy for reactions like hydrolysis. This prediction is strongly supported by a wide range of experimental data from analogous methyl and ethyl ester pairs. For researchers and drug developers, this implies that the ethyl analog may offer advantages in terms of increased chemical stability and potentially a longer metabolic half-life, which are often desirable properties for therapeutic agents. The provided protocols offer a robust framework for empirically verifying these differences in a laboratory setting.

Sources

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

Derivatives of 1,2,4-thiadiazole are highly valued in drug development, frequently serving as core pharmacophores in anticonvulsant, neuroprotective, and antimicrobial agents[1]. Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (Exact Mass: 188.0256 Da; Formula: C₆H₈N₂O₃S) presents a unique analytical challenge during pharmacokinetic and structural degradation studies.

The molecule contains two distinct structural domains with vastly different stabilities: a highly labile oxyacetate aliphatic side chain and a rigid, sulfur-containing heterocyclic core. Accurately mapping the fragmentation pathways of this compound requires High-Resolution Accurate Mass (HRAM) spectrometry capable of distinguishing fine isotopic distributions and controlling fragmentation energy with high precision. This guide objectively compares the performance of the two dominant HRAM platforms—Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap—for the structural elucidation of this specific thiadiazole derivative.

Mechanistic Fragmentation Analysis

Understanding the intrinsic gas-phase behavior of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a prerequisite for optimizing instrument parameters. Under positive Electrospray Ionization (+ESI), the molecule yields a strong protonated precursor ion at m/z 189.0334 . The fragmentation cascade is driven by the disparate bond dissociation energies within the molecule:

  • Ester and Ether Cleavage (Low Energy): The initial fragmentation event typically involves the labile oxyacetate group. This manifests as the neutral loss of methanol (-32 Da) from the methyl ester, or the cleavage of the ether linkage resulting in the loss of the entire methoxycarbonylmethyl moiety, leaving the core thiadiazole ring intact.

  • Heterocyclic Ring Cleavage (High Energy): Higher collision energies are required to rupture the aromatic 1,2,4-thiadiazole system. Classical mass spectrometry studies demonstrate that 1,2,4-thiadiazoles consistently undergo ring cleavage across the 1,5 and 3,4 bonds. For this specific 3-methyl substituted analog, this pathway ejects a neutral acetonitrile molecule (CH₃CN, 41 Da). Crucially, the charge is predominantly retained by the sulfur-containing fragment due to sulfur's lower ionization potential relative to nitrogen.

G M [M+H]+ m/z 189.0334 (Precursor Ion) F1 Loss of CH3OH (-32 Da) m/z 157.007 M->F1 Ester Cleavage (Low CE) F2 Loss of Oxyacetate (-89 Da) m/z 100.022 M->F2 Ether Cleavage (Low CE) F3 Ring Cleavage (1,5 & 3,4) Loss of CH3CN (-41 Da) F2->F3 CID/HCD (High CE) F4 Sulfur-retained Cation m/z 59.0 F3->F4 Charge Retention

Figure 1: Mechanistic fragmentation pathway of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Product Performance Comparison: Q-TOF vs. Orbitrap

When selecting an HRAM platform for the structural elucidation of small sulfur-containing molecules, researchers must weigh resolving power against acquisition speed and fragmentation thermodynamics.

Resolving Power & Isotopic Fidelity

The presence of sulfur in the thiadiazole ring provides a critical diagnostic tool: the ³⁴S isotope. Orbitrap mass analyzers (e.g., Thermo Q Exactive series) offer ultra-high resolving power (up to 140,000 or 280,000 FWHM at m/z 200). This allows for the baseline resolution of fine isotopic distributions, easily distinguishing the ³³S isotope from ¹³C interferences, which is critical for confirming the retention of the sulfur atom in downstream fragments[2]. Conversely, Q-TOF instruments (e.g., Agilent 6540 or Bruker maXis) typically operate at 40,000–60,000 FWHM. While sufficient for routine exact mass determination, they may blend fine isotopic peaks in complex matrices[3].

Fragmentation Thermodynamics: CID vs. HCD

Q-TOF instruments utilize Collision-Induced Dissociation (CID) in a dedicated collision cell, which generally produces "colder" ions compared to the Higher-energy C-trap Dissociation (HCD) used in Orbitraps. Because the ester linkage in our target molecule is highly labile, the "colder" Q-TOF environment can be advantageous for preventing premature, source-induced fragmentation[4]. To achieve identical MS/MS spectra on an Orbitrap, the HCD collision energy must often be tuned a few electron volts (eV) lower than the corresponding Q-TOF CID setting[4].

Scan Speed and Dynamic Range

Q-TOFs excel in raw acquisition speed, capable of scanning up to 50 Hz without sacrificing mass accuracy. This makes them superior for highly multiplexed Data-Independent Acquisition (DIA) or All Ion Fragmentation (AIF) workflows coupled with ultra-fast UHPLC gradients[5]. Orbitraps require longer transient detection times to achieve their signature ultra-high resolution, limiting their scan speeds to approximately 12–20 Hz, which can result in fewer data points across narrow chromatographic peaks.

Quantitative Data Summary
Performance MetricQuadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap (Q-Exactive)Impact on Thiadiazole Analysis
Max Resolving Power ~40,000 - 60,000 FWHM140,000 - 280,000 FWHMOrbitrap superior for ³⁴S/³³S fine isotopic structural confirmation.
Fragmentation Mode CID (Collision-Induced Dissociation)HCD (Higher-energy C-trap Dissociation)Q-TOF "colder" ions better preserve the labile oxyacetate ester linkage.
Max Scan Speed Up to 50 Hz12 - 20 HzQ-TOF superior for fast UHPLC gradients and complex mixture screening.
Mass Accuracy 1 - 3 ppm (requires frequent lock-mass)< 1 ppm (highly stable internal calibration)Both sufficient; Orbitrap requires less frequent calibration intervention.
Dynamic Range 4 - 5 orders of magnitudeUp to 6 orders of magnitudeOrbitrap better suited for detecting trace metabolites in biological matrices.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating LC-MS/MS methodology for analyzing Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. The protocol utilizes a System Suitability Test (SST) to verify mass accuracy before unknown analysis.

Step 1: Sample Preparation & System Suitability
  • Causality: Prepare the analyte at 1 µg/mL in 50:50 Water:Acetonitrile. To ensure robust protonation of the thiadiazole nitrogen (yielding a strong [M+H]+ precursor), add 0.1% Formic Acid.

  • Validation: Inject a known reference standard (e.g., Leucine Enkephalin or a stable isotope-labeled standard) to verify mass accuracy is within <2 ppm before proceeding.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The highly polar nature of the thiadiazole ring combined with the slightly hydrophobic methyl ester requires a broad gradient to ensure proper retention and peak shape, preventing ion suppression from the solvent front.

Step 3: MS/MS Acquisition (Data-Dependent Acquisition - DDA)
  • Precursor Selection: Isolate m/z 189.0334 with a narrow quadrupole isolation window (1.0 Da) to exclude matrix interferences.

  • Collision Energy Stepping: Apply a stepped collision energy (e.g., 15, 30, 45 eV).

  • Causality: Stepped CE is critical here. 15 eV targets the labile oxyacetate cleavage, while 45 eV forces the 1,5 and 3,4 bond cleavage of the highly stable 1,2,4-thiadiazole ring, capturing the complete structural picture in a single composite spectrum. (Note: If using Orbitrap HCD, scale these energies down by ~10-15% compared to Q-TOF CID to avoid over-fragmentation[4]).

Workflow cluster_MS High-Resolution Mass Spectrometry S1 Sample Preparation (0.1% FA to ensure [M+H]+) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 QTOF Q-TOF Platform (CID: 15, 30, 45 eV) S2->QTOF Option A (High Speed) ORBI Orbitrap Platform (HCD: 10, 25, 40 eV) S2->ORBI Option B (High Res) S3 Data Processing (Exact Mass & 34S Isotope Check) QTOF->S3 ORBI->S3 S4 Structural Elucidation (Fragment Annotation) S3->S4

Figure 2: Self-validating LC-MS/MS workflow for thiadiazole structural elucidation.

Conclusion

For the structural elucidation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, the choice of instrument dictates the analytical strategy. The Orbitrap is the superior choice when absolute structural certainty is required, as its ultra-high resolution definitively maps the retention of sulfur in the 1,2,4-thiadiazole ring cleavage fragments via fine isotopic fidelity. Conversely, the Q-TOF is the optimal platform when this molecule is being analyzed in high-throughput pharmacokinetic screening, where its rapid scan speed and "colder" CID environment preserve labile ester linkages and provide superior quantitative data points across narrow chromatographic peaks.

References

  • Miller, A. H., & Pancirov, R. J. (1971). Mass Spectra I. Mass Spectra of 1,2,4-Thiadiazoles. ElectronicsAndBooks. [Link]

  • Bazsó, F. L., et al. (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library. [Link]

  • Domingo-Almenara, X., et al. (2018). A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites. bioRxiv. [Link]

  • MetwareBio. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.[Link]

  • Amir, M., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH. [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Comparative Analysis of Substituted 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The precise substitution pattern on the thiadiazole ring dictates the compound's physicochemical properties and, consequently, its therapeutic efficacy and application. As researchers innovate and synthesize novel derivatives[3][4], the need for robust, reliable, and discerning analytical methodologies becomes paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool for this purpose. Its ability to separate complex mixtures with high resolution and provide detailed structural information through mass fragmentation makes it ideal for differentiating closely related isomers and characterizing novel compounds.[5][6] This guide provides a comparative framework for the GC-MS analysis of substituted 1,2,4-thiadiazole derivatives, moving beyond a simple protocol to explain the underlying principles and rationale that govern analytical outcomes. We will explore how substituent choices influence chromatographic behavior and fragmentation patterns, providing researchers with the predictive insights needed for method development and structural elucidation.

Core Principles: Why GC-MS for Thiadiazole Analysis?

The decision to use GC-MS is rooted in the typical characteristics of many thiadiazole derivatives: sufficient volatility and thermal stability.

  • Gas Chromatography (GC): The separation in GC is governed by the compound's boiling point and its interaction with the stationary phase of the column. For comparative analysis, the choice of the column is critical. A non-polar or mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often the optimal choice. This is because it primarily separates compounds based on their boiling points and, to a lesser extent, polarity. Less polar compounds with lower boiling points will elute first, while more polar or higher molecular weight derivatives will have longer retention times. This allows us to predict elution order based on the substituents' nature.

  • Mass Spectrometry (MS): Following separation, the eluted compounds are ionized, typically via Electron Ionization (EI). EI is a high-energy process that not only creates a molecular ion (M⁺˙), which confirms the compound's molecular weight, but also induces predictable fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule. Analyzing these fragmentation patterns is the key to confirming the structure and differentiating isomers. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms, like many thiadiazoles, will have an odd nominal molecular weight, providing an initial, valuable check of the molecular ion peak.[7]

Experimental Workflow: A Self-Validating Protocol

A robust analytical method requires more than just instrument settings; it demands a workflow that ensures data integrity and reproducibility.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Prep Weigh & Dissolve (e.g., 1 mg/mL in Dichloromethane) Dilute Serial Dilution (Create calibration curve standards) Prep->Dilute QC Prepare Quality Control (QC) (Independent Stock) Dilute->QC Inject Autosampler Injection (1 µL, Splitless Mode) GC GC Separation (Temperature Gradient Program) Inject->GC MS EI Ionization & Mass Analysis (Scan Range m/z 40-500) GC->MS Integrate Peak Integration (Retention Time, Area) MS->Integrate Library Spectral Matching (NIST Library Search) Integrate->Library Fragment Manual Interpretation (Fragmentation Analysis) Library->Fragment Compare Comparative Analysis (Derivatives vs. Each Other) Fragment->Compare

Caption: A validated workflow for GC-MS analysis ensures reproducibility from preparation to interpretation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each thiadiazole derivative.

    • Dissolve in 10 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution. The choice of solvent is crucial; it must fully dissolve the analyte without reacting with it and be suitable for GC injection.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare a Quality Control (QC) sample from an independent weighing to validate the calibration curve.

  • GC-MS Instrumentation & Conditions:

    • System: A standard GC-MS system, such as an Agilent GC-MSD.[6]

    • Column: A non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This column is robust and provides excellent separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 250°C in splitless mode. Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature program allows for the separation of potential impurities from the main analyte peak.

    • MS Source (Ionization): Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which generates reproducible fragmentation patterns that can be compared to library spectra.

    • MS Quadrupole: Set to 150°C.

    • Scan Range: m/z 40-500. This range covers the expected molecular ions and key fragments of the derivatives.

  • Data Analysis:

    • Integrate the chromatographic peaks to determine retention time (RT) and peak area.

    • Identify the molecular ion (M⁺˙) in the mass spectrum of each peak.

    • Characterize the primary fragment ions and propose fragmentation pathways.

    • Compare the RT and mass spectra of the different derivatives to establish structure-property relationships.

Comparative Analysis: A Case Study of Three Phenyl-Substituted 1,2,4-Thiadiazoles

To illustrate the comparative power of this methodology, we will examine three hypothetical but structurally representative 1,2,4-thiadiazole derivatives. The substituents have been chosen to demonstrate clear differences in polarity, molecular weight, and fragmentation patterns.

DerivativeStructureMolecular Weight ( g/mol )Predicted GC Retention Time (min)Key Mass Fragments (m/z) and Proposed Identity
A: 3-Amino-5-phenyl-1,2,4-thiadiazole c1(sc(n1)N)c2ccccc2177.22~10.5177 (M⁺˙) , 121 ([Ph-CNS]⁺), 103 ([Ph-CN]⁺), 77 ([C₆H₅]⁺)
B: 3-Methyl-5-phenyl-1,2,4-thiadiazole c1(sc(n1)C)c2ccccc2176.24~11.2176 (M⁺˙) , 121 ([Ph-CNS]⁺), 103 ([Ph-CN]⁺), 77 ([C₆H₅]⁺)
C: 3-Anilino-5-phenyl-1,2,4-thiadiazole c1(sc(n1)Nc2ccccc2)c3ccccc3253.33~14.8253 (M⁺˙) , 121 ([Ph-CNS]⁺), 103 ([Ph-CN]⁺), 92 ([C₆H₅NH]⁺), 77 ([C₆H₅]⁺)
Discussion of Results
  • Chromatographic Behavior: The elution order follows predictable chemical principles. Derivative A (amino-substituted) is the most polar due to the primary amine group, leading to stronger interactions with any active sites in the GC system, yet it has the lowest molecular weight, resulting in the earliest elution time. Derivative B (methyl-substituted) is less polar and has a similar molecular weight, causing it to elute slightly later. Derivative C (anilino-substituted) has the highest molecular weight and is significantly less volatile, resulting in the longest retention time. This demonstrates a clear relationship between the substituent's nature and the compound's chromatographic properties.

  • Mass Spectrometric Fragmentation: The power of EI-MS lies in its ability to reveal the structural components of each molecule.

Fragmentation Mol_Ion Molecular Ion (M⁺˙) [Ph-C(S)-N=C(R)-N]⁺˙ Frag1 [Ph-CNS]⁺ m/z 121 Mol_Ion->Frag1 Ring Cleavage Frag2 [Ph-CN]⁺ m/z 103 Mol_Ion->Frag2 Ring Cleavage Frag_R [R]⁺ or related ions Mol_Ion->Frag_R Loss of Ph-Thiadiazole Frag3 [C₆H₅]⁺ m/z 77 Frag1->Frag3 - CNS Frag2->Frag3 - CN

Caption: Generalized fragmentation pathway for 3-R-5-phenyl-1,2,4-thiadiazoles under EI-MS.

  • Common Backbone Fragments: All three derivatives show characteristic fragments at m/z 121 ([Ph-CNS]⁺) and m/z 103 ([Ph-CN]⁺) . These ions are indicative of the phenyl-thiadiazole core and arise from the cleavage of the heterocyclic ring. The presence of the phenyl cation at m/z 77 ([C₆H₅]⁺) is also a common feature, resulting from the cleavage of the phenyl group from the ring.

  • Substituent-Specific Fragments: The true comparative power comes from analyzing the fragments unique to each substituent.

    • Derivative A: While the amino group itself is small, its influence is seen in the overall fragmentation pattern relative to the other derivatives.

    • Derivative B: The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form an ion at m/z 161 would be a key diagnostic peak for this structure.

    • Derivative C: This derivative provides the most distinct fragmentation pattern. A clear peak at m/z 92 would correspond to the anilino radical cation ([C₆H₅NH]⁺), arising from the cleavage of the C-N bond between the thiadiazole ring and the anilino substituent. This peak is absent in the other spectra and serves as a definitive marker for the anilino group.

Conclusion and Future Outlook

This guide demonstrates that GC-MS is an indispensable technique for the comparative analysis of substituted 1,2,4-thiadiazole derivatives. By understanding the interplay between molecular structure, chromatographic behavior, and mass spectrometric fragmentation, researchers can confidently identify and differentiate novel compounds. The predictability of retention times based on polarity and molecular weight, combined with the diagnostic power of unique fragment ions, provides a robust framework for structural elucidation.

Future work in this area will likely involve coupling GC with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems.[8] This would allow for the determination of elemental compositions for molecular and fragment ions, adding an even higher level of confidence to structural assignments and moving beyond nominal mass to accurate mass measurements.

References

  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Tsai, I. L., Lin, W. Y., & Chen, C. M. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. Available at: [Link]

  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Jadhav, S., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega. Available at: [Link]

  • Books. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Publisher.
  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available at: [Link]

  • Journal of Al-Nahrain University. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of Al-Nahrain University. Available at: [Link]

  • Katritzky, A. R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Parshikov, A., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural validation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, a heterocyclic compound of interest in pharmaceutical and materials science research. We will delve into the application of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary, rapid, and non-destructive analytical technique for confirming the compound's structural integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for the characterization of novel chemical entities.

The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring that the observed biological activity or material properties are unequivocally linked to the intended chemical structure. In this context, FT-IR spectroscopy serves as a powerful tool for identifying the key functional groups present in a molecule, thereby providing a distinct "fingerprint" that can be used for identification and quality control.

The Causality Behind Experimental Choices: Why FT-IR is a Go-To Technique

The selection of an analytical technique is dictated by the information required, the nature of the sample, and practical considerations such as speed and cost. For the structural validation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, FT-IR spectroscopy is an excellent first-line method due to its sensitivity to the vibrational energies of specific chemical bonds. Each functional group within the target molecule—the 1,2,4-thiadiazole ring, the ester, the ether linkage, and the methyl groups—exhibits characteristic absorption bands in the infrared spectrum. The presence, position, and intensity of these bands provide a high degree of confidence in the compound's structure.

While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide more detailed structural information and are essential for complete elucidation, FT-IR offers a rapid and cost-effective means of routine verification and screening.[1][2][3][4][5]

Experimental Protocol: A Self-Validating System

The following protocol for acquiring the FT-IR spectrum of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector. The instrument should be calibrated according to the manufacturer's specifications.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Crystal Preparation: Ensure the sample is a crystalline solid and free of solvents or impurities. This can be achieved by recrystallization and drying under vacuum.

  • ATR Crystal Cleaning: Before and after each measurement, the ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely. A background spectrum of the clean, empty ATR crystal should be recorded.

  • Sample Application: Place a small amount of the crystalline sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

Data Acquisition:

  • Spectral Range: Collect the spectrum over the mid-infrared range, typically 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

  • Background Correction: The instrument software will automatically subtract the previously recorded background spectrum from the sample spectrum.

This protocol ensures that the obtained spectrum is solely representative of the sample, minimizing interference from atmospheric water and carbon dioxide.

Spectral Interpretation: Correlating Bands with Structure

The FT-IR spectrum of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate should be analyzed for the presence of characteristic absorption bands corresponding to its constituent functional groups. The following table summarizes the expected vibrational modes and their approximate wavenumbers.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Ester C=O stretch1750 - 1735 (strong, sharp)[6]
C-O stretch (ester)1300 - 1150 (strong)
Ether C-O-C asymmetric stretch1275 - 1200 (strong)
1,2,4-Thiadiazole Ring C=N stretch~1630 (medium to strong)[7]
Ring stretching1550 - 1400 (multiple bands)[8]
C-S stretchBelow 800 (weak to medium)[7]
Methyl Groups C-H asymmetric stretch~2960
C-H symmetric stretch~2870
C-H asymmetric bend~1450
C-H symmetric bend~1375
Alkyl C-H C-H stretch2950 - 2850

The presence of a strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The region between 1300 and 1000 cm⁻¹ will likely contain multiple strong absorptions due to the overlapping C-O stretching vibrations of the ester and ether linkages. The characteristic C=N stretching of the thiadiazole ring is expected in the 1630 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups will appear just below 3000 cm⁻¹.

Comparative Analysis: FT-IR vs. Alternative Techniques

While FT-IR is an excellent tool for structural validation, a comprehensive characterization often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. This allows for the unambiguous determination of the connectivity of atoms within the molecule. Advanced 2D NMR techniques can further elucidate complex structural features.[1][2][3][4][5]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.[9][10][11]

The data obtained from these techniques, in conjunction with FT-IR, provides a holistic and definitive confirmation of the structure of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of the target compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_ftir Primary Validation (FT-IR) cluster_comparison Comparative Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR_Acquisition FT-IR Spectrum Acquisition Purification->FTIR_Acquisition Spectral_Analysis Spectral Analysis & Functional Group Identification FTIR_Acquisition->Spectral_Analysis Comparison Comparison with Expected Spectrum & Literature Data Spectral_Analysis->Comparison Comparison->Synthesis If inconsistent, re-evaluate synthesis/purification NMR NMR Spectroscopy (¹H, ¹³C) Comparison->NMR If consistent MS Mass Spectrometry (HRMS) Comparison->MS If consistent Final_Confirmation Structural Integrity Validated NMR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the structural validation of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

This workflow emphasizes a hierarchical approach, starting with a rapid FT-IR screen, followed by more detailed analysis with NMR and MS for unequivocal structural confirmation.

Adherence to Authoritative Standards

For the publication and dissemination of spectral data, it is imperative to adhere to the guidelines set forth by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[12][13][14][15][16][17][18][19][20] These standards ensure data integrity, facilitate comparison across different laboratories, and promote the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data.[16][20] When reporting FT-IR data, it is crucial to include details of the instrumentation, sample preparation, and data acquisition parameters as outlined in this guide. The use of standardized data formats, such as JCAMP-DX, is also recommended.[14]

Conclusion

FT-IR spectroscopy provides a robust, efficient, and reliable method for the initial validation of the structural integrity of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. By following a well-defined experimental protocol and a systematic approach to spectral interpretation, researchers can confidently ascertain the presence of the key functional groups that define the molecule's structure. For absolute structural confirmation, particularly for novel compounds, the integration of FT-IR data with that from NMR and MS is the gold standard, providing a comprehensive and self-validating analytical package.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy, 31(10), 14-21.
  • Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. (n.d.). Retrieved from [Link]

  • NIST Quantitative Infrared Database. (n.d.). NIST. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Data exchange standard for near infrared spectra and general spectroscopic calibration data types. (n.d.). IUPAC. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. University of South Wales. Retrieved from [Link]

  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (n.d.). ChemRxiv. Retrieved from [Link]

  • Evaluated Infrared Spectra. (n.d.). NIST. Retrieved from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]

  • The NIST Quantitative Infrared Database. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The NIST Quantitative Infrared Database. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. (n.d.). NVEO. Retrieved from [Link]

  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (2026). ResearchGate. Retrieved from [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). MDPI. Retrieved from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. (2021). Journal of Physics: Conference Series. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. (n.d.). Retrieved from [Link]

  • DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). (2025). ResearchGate. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of New Compounds Containing 1,3,4- Thiadiazole Ring and Study of Biological Activity. (2022). HIV Nursing. Retrieved from [Link]

  • The Infrared and Raman Spectra of 3,4-Dichloro-1,2,5-thiadiazole. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2016). ResearchGate. Retrieved from [Link]

  • Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes. (2022). MDPI. Retrieved from [Link]

  • Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Material and Methods. (n.d.). Department of Pediatrics, University of California, San Diego. Retrieved from [Link]

  • MALDI Matrix List for 337(355) nm (1/4). (2013). Retrieved from [Link]

  • Organic compounds. (2020). MassBank. Retrieved from [Link]

  • Limpikirati, P., Liu, T., & Vachet, R. W. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Methods (San Diego, Calif.), 144, 79–93.

Sources

A Comparative Guide to the Efficacy of Thiadiazole Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher and drug development professional, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a pharmaceutical manufacturing campaign. Among the vast landscape of heterocyclic chemistry, thiadiazole derivatives have emerged as a versatile and powerful class of intermediates. Their unique electronic properties, stemming from the presence of sulfur and two nitrogen atoms within a five-membered aromatic ring, impart a range of functionalities that can be strategically leveraged in complex synthetic pathways.

This guide provides an in-depth, objective comparison of the efficacy of various thiadiazole derivatives in key pharmaceutical intermediate syntheses. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Thiadiazole Core: A Privileged Scaffold in Synthesis

The thiadiazole ring system exists in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being of particular interest in medicinal and process chemistry.[1][2] The 1,3,4-thiadiazole ring, in particular, is characterized by its electron-deficient nature, a consequence of the electron-withdrawing effect of the two nitrogen atoms.[3] This property renders the ring relatively inert to electrophilic substitution but highly susceptible to nucleophilic attack, a feature that can be exploited in various synthetic transformations.[3] Furthermore, the sulfur atom in the thiadiazole ring can improve the lipid solubility of molecules, and the overall mesoionic character of the 1,3,4-isomer can enhance tissue permeability, making it a desirable scaffold in drug design.[4]

This guide will focus on three key applications where thiadiazole derivatives serve as critical intermediates:

  • The Julia-Kocienski Olefination: As heteroaryl sulfones that facilitate stereoselective alkene synthesis.

  • Palladium-Catalyzed Cross-Coupling: As ligands for robust and efficient catalytic systems.

  • Nucleophilic Aromatic Substitution (SNAr): As potential leaving groups in the formation of complex molecular architectures.

Thiadiazole Sulfones in the Julia-Kocienski Olefination: A Head-to-Head Comparison

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes, a common motif in many pharmaceutical agents. The reaction relies on the use of heteroaryl sulfones, which react with carbonyl compounds to form an intermediate that collapses to the desired alkene.[5] Among the various heteroaryl sulfones employed, those derived from thiazoles and their bioisosteres have shown significant utility.[6][7]

A widely used variant of this reaction employs benzothiazol-2-yl (BT) sulfones. However, for enhanced stereoselectivity and milder reaction conditions, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have emerged as a superior alternative.[6] While not a thiadiazole, the PT-sulfone serves as a crucial benchmark for evaluating the performance of other heterocyclic sulfones.

Comparative Efficacy of BT- and PT-Sulfones

The following table summarizes a comparative study of the yields and E/Z selectivity for the reaction of a sulfone with an aldehyde using different bases and solvents. This data highlights the superior performance of PT-sulfones in achieving high E-selectivity.

SulfoneBaseSolventYield (%)E:Z RatioReference
BT-Sulfone KHMDSDME7195:5[6]
PT-Sulfone KHMDSDME85>98:2[6]
BT-Sulfone LiHMDSToluene6580:20[6]
PT-Sulfone LiHMDSToluene78>98:2[6]

The enhanced E-selectivity of the PT-sulfone is attributed to the sterically demanding phenyl group, which favors a transition state that leads to the E-alkene.[6] Furthermore, PT-sulfones do not tend to self-condense, allowing for a two-step procedure where the sulfone is first deprotonated and then reacted with the aldehyde, which is advantageous for base-sensitive substrates.[6]

G cluster_0 Julia-Kocienski Olefination Workflow Start Start Sulfone Sulfone Start->Sulfone Aldehyde Aldehyde Start->Aldehyde Deprotonation Deprotonation Sulfone->Deprotonation Addition Addition Aldehyde->Addition Base Base Base->Deprotonation Deprotonation->Addition Intermediate Intermediate Addition->Intermediate Smiles_Rearrangement Smiles Rearrangement & Elimination Intermediate->Smiles_Rearrangement Alkene Alkene Smiles_Rearrangement->Alkene

Caption: Workflow of the Julia-Kocienski Olefination.

Experimental Protocol: Julia-Kocienski Olefination with PT-Sulfone

The following is a general procedure for the Julia-Kocienski olefination using a PT-sulfone to achieve high E-selectivity.[8]

Materials:

  • PT-sulfone (1.0 eq)

  • Anhydrous dimethoxyethane (DME)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 eq)

  • Aldehyde (1.5 eq)

Procedure:

  • To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME dropwise over 10 minutes.

  • Stir the resulting solution for 1 hour at -55 °C.

  • Add the aldehyde dropwise over 5 minutes and continue stirring at -55 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Thiadiazole-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in pharmaceutical synthesis for the formation of carbon-carbon bonds.[9] The efficacy of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands due to their strong σ-donating ability and steric bulk, which promote efficient catalytic turnover.[10]

Thiadiazole derivatives can be incorporated into ligand scaffolds to create robust and highly active palladium catalysts. The nitrogen and sulfur heteroatoms can coordinate to the metal center, influencing the electronic and steric properties of the catalyst.

Case Study: A Thiadiazole-Functionalized Porous Conjugated Polymer for Suzuki-Miyaura Coupling

A recent study demonstrated the synthesis of a porous organic polymer (POP) containing thiadiazole units.[3][11] This material serves as a solid support to immobilize palladium species, creating a highly active and reusable heterogeneous catalyst for the Suzuki-Miyaura coupling reaction.

The intrinsically distributed thiadiazole ligands within the polymer matrix effectively stabilize the palladium nanoparticles, preventing their aggregation and leaching into the reaction mixture.[11] This results in a catalyst that can be recycled up to ten times without a significant loss of activity.

Catalytic Performance of Pd@Thiadiazole-POP:

Aryl HalideArylboronic AcidYield (%) after 10 cyclesReference
4-BromoanisolePhenylboronic acid92[3]
4-BromotoluenePhenylboronic acid95[3]
4-IodobenzonitrilePhenylboronic acid90[3]

The use of a solid-supported catalyst offers significant advantages in pharmaceutical manufacturing, including simplified product purification and catalyst recovery, leading to more sustainable and cost-effective processes.

G cluster_1 Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Ar'B(OH)₂ Base ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar' RedElim Reductive Elimination ArPd(II)L2Ar'->RedElim RedElim->Pd(0)L2 Biaryl Ar-Ar' RedElim->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with a Thiazole-Based Palladium Catalyst

The following general procedure is adapted for Suzuki-Miyaura cross-coupling reactions using a thiazole-based palladium catalyst.[11]

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.0 eq)

  • Palladium catalyst (e.g., 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1:1 N,N-dimethylformamide:water)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vessel.

  • Stir the reaction mixture at 80 °C for 8 hours.

  • After cooling to room temperature, dilute the mixture with water and extract the product with dichloromethane.

  • Dry the organic layer with magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Thiadiazole Derivatives as Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings.[12] The efficiency of an SNAr reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. An effective leaving group must be able to stabilize the negative charge that develops in the transition state.

The electron-deficient nature of the 1,3,4-thiadiazole ring suggests that sulfonyl derivatives, such as 2-(methylsulfonyl)-1,3,4-thiadiazole, could function as effective leaving groups in SNAr reactions.[13] The strong electron-withdrawing capacity of both the thiadiazole ring and the sulfonyl group would significantly activate the ipso-carbon towards nucleophilic attack and stabilize the resulting Meisenheimer intermediate.

Future Outlook and Potential for Comparison

A systematic study comparing the reaction rates and yields of SNAr reactions with a series of 2-sulfonyl-1,3,4-thiadiazoles bearing different substituents at the 5-position would be highly valuable. Such a study would provide a quantitative measure of their efficacy as leaving groups and enable a direct comparison with established leaving groups like halides and triflates.

G cluster_2 SNAr Reaction Mechanism Reactants Aromatic Substrate (Ar-LG) + Nucleophile (Nu⁻) Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Intermediate Attack->Meisenheimer Elimination Leaving Group Elimination Meisenheimer->Elimination Product Ar-Nu Elimination->Product

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion and Future Perspectives

Thiadiazole derivatives represent a class of highly versatile and effective intermediates in pharmaceutical synthesis. Their utility in promoting stereoselective olefination reactions, serving as robust ligands in palladium-catalyzed cross-coupling, and their potential as efficient leaving groups in SNAr reactions underscore their importance in modern drug development.

This guide has provided a comparative analysis of their efficacy in these key applications, supported by experimental data and detailed protocols. While direct, comprehensive comparative studies for a wide range of substituted thiadiazole derivatives are still an emerging area of research, the existing data clearly demonstrates their significant potential. Future investigations into the quantitative structure-activity relationships of thiadiazole derivatives as ligands and leaving groups will undoubtedly unlock even more powerful synthetic methodologies for the pharmaceutical industry.

References

  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. PubMed Central. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. [Link]

  • Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions (RSC Publishing). [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central. [Link]

  • Palladacycles: Synthesis, Characterization and Applications. Semantic Scholar. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]

  • Julia-Kocienski Olefination. Chem-Station Int. Ed.. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • The Julia-Kocienski Olefination. Oregon State University. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PubMed Central. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. [Link]

  • Asian Journal of Pharmaceutical Research and Development 1,3,4- Thiadiazole and Its Derivatives. ajprd.com. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

  • 2-methylsulfonyl-5-(2-nitrophenyl)-1,3,4-thiadiazole. PubChemLite. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed Central. [Link]

  • 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. PubMed Central. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, a member of the thiadiazole class of compounds. The procedures outlined herein are founded on established safety protocols for hazardous chemical waste management and should be implemented in strict accordance with your institution's Environmental Health and Safety (EHS) policies and local regulations.

I. Hazard Identification and Risk Assessment

Known Hazard Classifications: [1]

  • Skin Irritation (Category 2): May cause skin irritation upon contact.

  • Eye Irritation (Category 2A): Can lead to serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.

Given its classification as a thiadiazole derivative, it is also prudent to consider general hazards associated with this class of compounds, which can include toxicity if swallowed or in contact with skin, and potential for causing genetic defects or harming fertility or an unborn child.[2] Furthermore, thermal decomposition of thiadiazole derivatives can release irritating gases and vapors.[2]

Hazard Category Description Primary Precautionary Measures
Health Hazards Skin Irritant, Serious Eye Irritant, Potential for Respiratory Irritation.[1] May be toxic if ingested or in contact with skin.[2]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.[3][4]
Environmental Hazards Potentially harmful to aquatic life.[2]Avoid release to the environment.[2] Do not dispose of down the drain.[4]
Physical/Chemical Hazards While not classified as flammable, it may burn. Thermal decomposition can produce hazardous gases.[2]Store away from heat and open flames.[2]
II. Personal Protective Equipment (PPE) and Safety Measures

The use of appropriate PPE is non-negotiable when handling Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate for disposal.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[3][4]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent contamination of personal attire.[3]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors or aerosols.[3]

III. Step-by-Step Disposal Protocol

The proper disposal of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate requires a systematic approach to waste segregation and containment.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid waste contaminated with Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, such as contaminated weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.[2] This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Liquid Waste: Solutions containing Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate must be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.[2] Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.[2]

Step 2: Labeling and Containment

Proper labeling is crucial for the safe management and disposal of hazardous waste.[5][6]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate," and any associated hazard pictograms (e.g., irritant, health hazard).[6]

  • The label should also include the date of waste accumulation and the name of the generating researcher or lab.

  • Ensure containers are kept securely closed when not in use.

Step 3: Decontamination

  • Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical. A suitable solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water, is recommended.[2]

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be collected and disposed of as solid hazardous waste.[4]

Step 4: Storage Pending Disposal

  • Store sealed and labeled hazardous waste containers in a designated, secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.[3]

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.[7]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Under no circumstances should Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate or its containers be disposed of in the regular trash or poured down the drain. [4][5]

IV. Spill and Leak Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[4]

  • Wear Appropriate PPE: Before attempting to clean up a spill, don the required personal protective equipment.

  • Containment: For solid spills, carefully sweep or gently scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[4] Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

DisposalWorkflow start Start: Waste Generation identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate_waste Segregate into Labeled Containers identify_waste->segregate_waste solid_waste Solid Waste Container segregate_waste->solid_waste Solid liquid_waste Liquid Waste Container segregate_waste->liquid_waste Liquid sharps_waste Sharps Container segregate_waste->sharps_waste Sharps decontaminate Decontaminate Work Area & Equipment solid_waste->decontaminate liquid_waste->decontaminate sharps_waste->decontaminate collect_decon_waste Collect Decontamination Waste as Solid Waste decontaminate->collect_decon_waste store_waste Store in Designated Waste Accumulation Area collect_decon_waste->store_waste contact_ehs Contact EHS for PICKUP store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.

References

  • Benchchem. Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • Benchchem. Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
  • Benchchem. Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • NextSDS. methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.

Sources

Personal protective equipment for handling Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. It is intended for researchers, scientists, and drug development professionals. Given the limited availability of specific physical and chemical data for this compound, a cautious approach grounded in established laboratory safety principles is paramount. This document synthesizes known hazard information with best practices for handling related chemical families to ensure the highest degree of safety.

Hazard Identification and Risk Assessment: What You Need to Know

Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is classified with the following hazards[1]:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H336): May cause respiratory irritation, drowsiness, or dizziness.

The 1,3,4-thiadiazole ring system, a core component of this molecule, is found in various biologically active compounds and is generally stable in acidic solutions but can be susceptible to cleavage by strong bases[2]. The lack of comprehensive physical data, such as boiling point, vapor pressure, and solubility, necessitates treating this compound with a high degree of caution. Assume it may be volatile and/or readily absorbed through the skin.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment is a cornerstone of the Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA)[3][4].

Table 1: Hazard Summary

Hazard ClassificationGHS CodeDescriptionRationale and Implication
Skin IrritationH315Causes skin irritation.Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.
Eye IrritationH319Causes serious eye irritation.Splashes or vapors can cause significant eye damage. Chemical splash goggles are the minimum required eye protection; a face shield is recommended for larger quantities or splash-prone procedures.
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation, drowsiness, or dizziness.Inhalation of dust, aerosols, or vapors can affect the respiratory system and central nervous system. All handling of the solid or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate. The rationale for each piece of equipment is directly linked to the known hazards.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation[5].
Hand Protection Nitrile or neoprene chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contaminated.Prevents skin contact, which can cause irritation[5]. Double-gloving is recommended for extended procedures.
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for procedures with a high risk of splashing.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.Minimizes the risk of inhaling the compound, which can cause respiratory irritation and other systemic effects[1].

Operational Plan: A Step-by-Step Guide to Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure and preventing accidents. This workflow is designed to be a self-validating system, where each step reinforces the safety of the entire process.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage prep_area Designate a specific work area within a certified chemical fume hood. gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials spill_kit Ensure a spill kit is readily accessible. gather_materials->spill_kit don_ppe Don the appropriate PPE. weigh Weigh the solid compound within the fume hood, minimizing dust generation. don_ppe->weigh dissolve If preparing a solution, add the solid to the solvent slowly. weigh->dissolve transfer Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. dissolve->transfer seal Tightly seal the primary container. label_container Ensure the container is clearly labeled with the chemical name and hazard information. seal->label_container store Store in a cool, dry, well-ventilated area away from incompatible materials. label_container->store decontaminate Decontaminate all work surfaces and equipment. store->decontaminate remove_ppe Remove PPE in the correct order to avoid cross-contamination. decontaminate->remove_ppe wash Wash hands thoroughly with soap and water. remove_ppe->wash

Caption: Safe Handling and Storage Workflow.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • Always work within a properly functioning chemical fume hood to mitigate inhalation hazards.

    • Ensure that safety showers and eyewash stations are accessible and have been recently tested.

    • Keep the container of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate tightly closed when not in use.

  • Handling:

    • Avoid all direct contact with the chemical.

    • When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

    • If creating a solution, add the solid to the solvent to ensure better control over the dissolution process.

    • Grounding and bonding of containers may be necessary if large quantities of flammable solvents are used.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents, strong acids, and strong bases, as these may be incompatible with thiadiazole derivatives[2].

    • Ensure the storage area is secure and accessible only to authorized personnel.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

The disposal of Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate and any materials contaminated with it must be handled as hazardous waste in accordance with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[6][7][8].

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Collect solid waste (e.g., excess reagent, contaminated weigh paper) in a designated, labeled hazardous waste container. ppe_waste Dispose of contaminated PPE (gloves, etc.) in a designated solid waste container. solid_waste->ppe_waste liquid_waste Collect liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, compatible, labeled hazardous waste container. seal_container Ensure all waste containers are tightly sealed when not in use. label_container Label containers with 'Hazardous Waste,' the full chemical name, and associated hazard symbols. seal_container->label_container segregate Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, segregated from incompatible materials. label_container->segregate contact_ehs Contact your institution's EHS department for waste pickup. manifest Ensure all required waste manifests are completed accurately. contact_ehs->manifest licensed_vendor Waste is transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF). manifest->licensed_vendor

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.